2-Chloro-1-cyclobutyl-butane-1,3-dione
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-1-cyclobutylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-5(10)7(9)8(11)6-3-2-4-6/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMOSHSHBJAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1CCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726886 | |
| Record name | 2-Chloro-1-cyclobutylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020732-21-1 | |
| Record name | 2-Chloro-1-cyclobutyl-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020732-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-cyclobutylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-Chloro-1-cyclobutyl-butane-1,3-dione
CAS Number: 1020732-21-1
For the attention of: Researchers, scientists, and drug development professionals.
Chemical Identity and Properties
2-Chloro-1-cyclobutyl-butane-1,3-dione is a halogenated β-diketone. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 1020732-21-1 | [1][2][3][][5] |
| Molecular Formula | C₈H₁₁ClO₂ | [1][3][][5] |
| Molecular Weight | 174.62 g/mol | [1][3] |
| IUPAC Name | 2-chloro-1-cyclobutylbutane-1,3-dione | [] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the public domain. However, based on general organic chemistry principles and information from chemical suppliers, two primary synthetic routes can be proposed.
Acylation of Cyclobutyl Ketone
This method involves the reaction of a cyclobutyl ketone with an acylating agent like chloroacetyl chloride in the presence of a base.
General Experimental Protocol:
-
To a solution of cyclobutyl ketone in an appropriate aprotic solvent (e.g., diethyl ether, THF), add an equimolar amount of a suitable base (e.g., sodium hydride, LDA) at a reduced temperature (e.g., 0 °C or -78 °C) to form the enolate.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the enolate suspension.
-
Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Chlorination of 1-Cyclobutylbutane-1,3-dione
This route involves the direct chlorination of the parent β-diketone, 1-cyclobutylbutane-1,3-dione (CAS 1020732-20-0).[6]
General Experimental Protocol:
-
Dissolve 1-cyclobutylbutane-1,3-dione in a suitable chlorinated solvent (e.g., dichloromethane, chloroform).
-
Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the solution. The reaction may be initiated by gentle heating or photochemical means, depending on the chosen reagent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted chlorinating agent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography.
Below is a logical workflow for the synthesis of this compound via the chlorination of its precursor.
Caption: Synthesis via Chlorination of the Precursor
Spectroscopic Data
No publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was identified during the literature search. For research purposes, it is recommended to acquire this data experimentally upon synthesis and purification of the compound.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively reported in the scientific literature. However, the β-diketone moiety is a known structural feature in compounds with a wide range of biological activities, including enzyme inhibition.[7][8] The electron-withdrawing nature of the chlorine atom at the α-position of the dicarbonyl system may influence its reactivity and potential as an inhibitor.
Given the lack of specific data on the interaction of this compound with any biological targets, no signaling pathway diagrams can be provided. Research in this area would require screening the compound against various enzymes and cell-based assays to determine its biological effects.
Below is a generalized workflow for investigating the potential biological activity of a novel compound like this compound.
Caption: Investigating Biological Activity
Conclusion
This compound, identified by CAS number 1020732-21-1, is a halogenated β-diketone for which detailed experimental and quantitative data is largely absent from public scientific databases. This guide has outlined potential synthetic routes and a general framework for the investigation of its biological properties. Further experimental work is required to fully characterize this compound and explore its potential applications in research and drug development.
References
- 1. Buy this compound (EVT-1715924) | 1020732-21-1 [evitachem.com]
- 2. connectsci.au [connectsci.au]
- 3. 001chemical.com [001chemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Cyclobutylbutane-1,3-dione | C8H12O2 | CID 55273563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
2-Chloro-1-cyclobutyl-butane-1,3-dione, with the CAS number 1020732-21-1, is a halogenated β-diketone.[1][2] Its structure, featuring a cyclobutyl ring and a chlorinated dione moiety, suggests potential for diverse chemical reactivity and applications in organic synthesis as a building block for more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1020732-21-1 | [1][2] |
| Molecular Formula | C₈H₁₁ClO₂ | [1][2] |
| Molecular Weight | 174.62 g/mol | [1] |
| IUPAC Name | 2-chloro-1-cyclobutylbutane-1,3-dione | [1] |
| Canonical SMILES | CC(=O)C(C(=O)C1CCC1)Cl | [1] |
| InChI Key | XJBMOSHSHBJAEP-UHFFFAOYSA-N | [1] |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Solubility | No data available | [2][3] |
| Appearance | No data available | |
| Purity | ≥ 95% (as offered by some suppliers) | [] |
Synthesis Methodologies
The synthesis of this compound has been described through two primary conceptual routes. However, detailed, step-by-step experimental protocols with specific reagent quantities, reaction conditions, and purification methods are not extensively documented in publicly accessible literature. The described methods provide a general framework for its synthesis.
Acylation of Cyclobutyl Ketone
One proposed synthetic pathway involves the reaction of cyclobutyl ketone with chloroacetyl chloride.[1] This acylation reaction is typically facilitated by a base, such as pyridine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion.[1] The reaction is generally conducted at or slightly above room temperature.[1]
Nucleophilic Chlorination of 1-Cyclobutylbutane-1,3-dione
An alternative approach is the nucleophilic chlorination of the precursor, 1-cyclobutylbutane-1,3-dione.[1] This method utilizes an electrophilic chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or oxalyl chloride ((COCl)₂).[1] The reaction proceeds via the enol tautomer of the β-diketone, which then undergoes an electrophilic attack at the C2 position to introduce the chlorine atom.[1] This reaction is performed under controlled temperature conditions, typically ranging from -10°C to 25°C.[1] A likely workup protocol for this type of reaction involves an acidic quench followed by extraction with an organic solvent like ethyl acetate.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound via the nucleophilic chlorination route.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups. The diketone moiety can undergo reduction to form the corresponding diol, or oxidation which may lead to carboxylic acid derivatives.[1] The chlorine atom at the alpha position to the carbonyl groups is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.[1]
Biological Activity
Information regarding the specific biological activity of this compound is limited. Its structural characteristics suggest it may interact with biological targets such as enzymes and receptors.[1] The butane-1,3-dione core is a feature found in some compounds investigated for enzyme inhibition. For instance, derivatives of 1,2-diones have been studied as inhibitors of mammalian carboxylesterases, with inhibitory potency correlating with hydrophobicity and the electrophilicity of the carbonyl groups. While this provides a potential area of investigation, no specific enzyme inhibition or signaling pathway modulation has been experimentally demonstrated for this compound. There is a general mention of its utility in studying enzyme interactions and metabolic pathways.[1]
Conclusion and Future Directions
This compound is a readily identifiable chemical entity with established synthetic routes. However, a significant gap exists in the publicly available, experimentally determined physicochemical data, including melting point, boiling point, and solubility. Furthermore, its biological activity remains largely unexplored. Future research should focus on the experimental determination of its fundamental physicochemical properties, detailed characterization using spectroscopic methods (NMR, IR, Mass Spectrometry), and exploration of its potential as an enzyme inhibitor or a scaffold for the development of novel bioactive molecules. The development and publication of detailed, reproducible experimental protocols for its synthesis and purification would be of great value to the scientific community.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Chloro-1-cyclobutyl-butane-1,3-dione, a halogenated β-diketone with potential applications in organic synthesis and drug discovery. The synthesis involves a two-step process: the formation of the precursor 1-cyclobutylbutane-1,3-dione via a Claisen condensation, followed by its selective α-chlorination. This document details the experimental protocols, relevant quantitative data, and a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed through the following two key steps:
-
Step 1: Synthesis of 1-Cyclobutylbutane-1,3-dione. This intermediate is synthesized via a Claisen condensation reaction between cyclobutyl methyl ketone and an appropriate acylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.
-
Step 2: Chlorination of 1-Cyclobutylbutane-1,3-dione. The target compound is obtained by the electrophilic chlorination of the dione precursor at the α-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).
The overall synthetic scheme is depicted below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for Claisen condensations and α-chlorination of β-dicarbonyl compounds.
Step 1: Synthesis of 1-Cyclobutylbutane-1,3-dione
This procedure details the base-mediated condensation of cyclobutyl methyl ketone with ethyl acetate.
Materials:
-
Cyclobutyl methyl ketone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To the stirred solution, add cyclobutyl methyl ketone (1.0 equivalent) dropwise at room temperature.
-
Following the addition of the ketone, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-cyclobutylbutane-1,3-dione.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure outlines the α-chlorination of the synthesized 1-cyclobutylbutane-1,3-dione using sulfuryl chloride.
Materials:
-
1-Cyclobutylbutane-1,3-dione
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 1-cyclobutylbutane-1,3-dione (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product may be purified by vacuum distillation or flash column chromatography.
Quantitative Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cyclobutyl methyl ketone | C₆H₁₀O | 98.14 | 3019-25-8 |
| 1-Cyclobutylbutane-1,3-dione | C₈H₁₂O₂ | 140.18 | 1020732-20-0 |
| This compound | C₈H₁₁ClO₂ | 174.62 | 1020732-21-1 |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Disclaimer: The provided experimental protocols are based on general chemical principles and may require optimization for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Chloro-1-cyclobutyl-butane-1,3-dione and its Tautomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum for 2-Chloro-1-cyclobutyl-butane-1,3-dione. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous structures to predict the chemical shifts, multiplicities, and coupling constants. The guide also outlines a comprehensive experimental protocol for acquiring such a spectrum.
Introduction
This compound (CAS No. 1020732-21-1) is a halogenated β-diketone with the molecular formula C₈H₁₁ClO₂.[1][][3] Such compounds are valuable intermediates in organic synthesis. A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[4][5][6] This equilibrium is often slow on the NMR timescale, allowing for the observation of signals from both tautomers in the ¹H NMR spectrum.[5] The ratio of these tautomers can be influenced by factors such as the solvent, temperature, and concentration.
Predicted ¹H NMR Spectroscopic Data
The following tables summarize the predicted ¹H NMR data for the diketo and enol tautomers of this compound. These predictions are based on typical chemical shift values for protons in similar electronic environments.[7][8][9]
Table 1: Predicted ¹H NMR Data for the Diketo Tautomer of this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| CH₃ | ~ 2.3 | Singlet (s) | - | 3H |
| CH (α-proton) | ~ 4.5 | Singlet (s) | - | 1H |
| CH (cyclobutyl, adjacent to C=O) | ~ 3.5 | Quintet (p) | ~ 8 | 1H |
| CH₂ (cyclobutyl, β to C=O) | ~ 2.2 | Multiplet (m) | - | 4H |
| CH₂ (cyclobutyl, γ to C=O) | ~ 1.9 | Multiplet (m) | - | 2H |
Table 2: Predicted ¹H NMR Data for the Enol Tautomer of this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| OH (enolic) | ~ 15-17 | Broad Singlet (br s) | - | 1H |
| CH₃ | ~ 2.1 | Singlet (s) | - | 3H |
| CH (cyclobutyl, adjacent to C=O) | ~ 3.3 | Quintet (p) | ~ 8 | 1H |
| CH₂ (cyclobutyl, β to C=O) | ~ 2.1 | Multiplet (m) | - | 4H |
| CH₂ (cyclobutyl, γ to C=O) | ~ 1.8 | Multiplet (m) | - | 2H |
Tautomeric Equilibrium
The equilibrium between the diketo and enol forms is a central aspect of the chemistry of this compound. The following diagram illustrates this relationship.
Caption: Tautomeric equilibrium of this compound.
Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual chemical structure images.
Experimental Protocols
4.1 Synthesis of this compound
A common synthetic route to this compound involves the chlorination of the parent β-diketone, 1-cyclobutylbutane-1,3-dione.[1]
-
Materials: 1-cyclobutylbutane-1,3-dione, sulfuryl chloride (SO₂Cl₂), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 1-cyclobutylbutane-1,3-dione in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
4.2 ¹H NMR Spectroscopic Analysis
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
-
Experimental Workflow
The following diagram outlines the general workflow from synthesis to spectral analysis.
Caption: General workflow for the synthesis and NMR analysis of the target compound.
Conclusion
References
- 1. Buy this compound (EVT-1715924) | 1020732-21-1 [evitachem.com]
- 3. 001chemical.com [001chemical.com]
- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 2-Chloro-1-cyclobutyl-butane-1,3-dione. Due to the absence of published experimental mass spectra for this specific compound, this guide synthesizes established fragmentation principles of its constituent functional groups: β-diketones, cyclobutyl ketones, and α-chloro ketones. This predictive approach offers valuable insights for the identification and structural elucidation of this and related molecules in complex matrices.
Introduction
This compound is a multifaceted organic molecule featuring a β-dicarbonyl system, a cyclobutyl moiety, and an α-chloro substituent. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in various research and development settings, including synthetic chemistry, metabolomics, and drug discovery. Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules, induces reproducible fragmentation patterns that serve as a molecular fingerprint. This guide will focus primarily on fragmentation under EI conditions.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its functional components. The initial ionization event is most likely to occur at one of the oxygen atoms of the dione moiety, given the presence of non-bonding electrons. The resulting molecular ion is then expected to undergo a series of competing fragmentation reactions.
The key fragmentation pathways are predicted to be:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can occur on either side of the dione system.
-
Cyclobutyl Ring Fragmentation: The strained cyclobutyl ring can undergo characteristic ring-opening and fragmentation, often leading to the loss of neutral molecules like ethene.
-
Chlorine-related Fragmentations: The presence of a chlorine atom introduces specific fragmentation channels, including the loss of a chlorine radical or a molecule of hydrogen chloride. The isotopic signature of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be a key diagnostic feature for chlorine-containing fragments.[1][2][3]
-
McLafferty Rearrangement: While less likely to be the primary pathway due to the cyclic nature of one substituent and the presence of a halogen on the other, rearrangements involving hydrogen transfer could contribute to the overall spectrum.
Major Predicted Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the 35Cl isotope. The corresponding M+2 peaks for chlorine-containing fragments are expected with an intensity of approximately one-third of the M peak.
| m/z (for 35Cl) | Proposed Structure | Formation Pathway |
| 174/176 | [C8H935ClO2]+• / [C8H937ClO2]+• | Molecular Ion |
| 139 | [C8H9O2]+ | Loss of Cl• radical |
| 131/133 | [C5H435ClO2]+ | α-Cleavage with loss of C3H5• (from cyclobutyl) |
| 111 | [C5H4O2]+• | Loss of C3H5Cl |
| 97/99 | [C4H235ClO]+ | α-Cleavage and subsequent loss of CO |
| 83 | [C5H7O]+ | α-Cleavage with loss of COCH2Cl• |
| 69 | [C4H5O]+ | α-Cleavage and subsequent rearrangements |
| 55 | [C4H7]+ | Fragmentation of the cyclobutyl ring |
| 43 | [C2H3O]+ | Acetyl cation from α-cleavage |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound.
Caption: Primary fragmentation pathways from the molecular ion.
References
Stability and Storage of Chlorinated Diones: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for chlorinated diones. The information is intended for researchers, scientists, and drug development professionals working with this class of compounds. The guide covers key aspects of degradation pathways, quantitative stability data, experimental protocols for stability assessment, and best practices for storage and handling.
Introduction to Chlorinated Diones and Their Stability
Chlorinated diones are a diverse group of organic compounds characterized by the presence of one or more chlorine atoms and two carbonyl functional groups within their structure. The inclusion of chlorine atoms can significantly influence the chemical and physical properties of the dione molecule, often leading to increased chemical stability. However, they are susceptible to degradation under various conditions, including exposure to light, heat, moisture, and certain chemical environments. Understanding the stability profile of chlorinated diones is critical for ensuring their quality, safety, and efficacy in various applications, from pharmaceuticals to agrochemicals.
Degradation Pathways of Chlorinated Diones
The degradation of chlorinated diones can proceed through several pathways, largely influenced by the specific molecular structure and the environmental conditions. The primary degradation mechanisms include photodegradation, thermal degradation, hydrolysis, and microbial degradation.
Photodegradation: Exposure to ultraviolet (UV) or near-UV light can induce the degradation of chlorinated diones. This process often involves the cleavage of carbon-chlorine bonds, leading to dechlorination and the formation of various degradation products. In some cases, the dione ring itself may be cleaved.
Thermal Degradation: Elevated temperatures can promote the decomposition of chlorinated diones. The presence of catalysts, such as metal salts (e.g., copper chloride), can significantly influence the degradation pathway and the resulting products, which may include polychlorinated benzenes.
Hydrolysis: In aqueous environments, chlorinated diones may undergo hydrolysis, where the molecule reacts with water. The rate of hydrolysis is often dependent on the pH of the solution and the degree of chlorination of the dione. Increased chlorine substitution can, in some cases, decrease the rate of hydrolysis.
Microbial Degradation: In the environment, microorganisms can play a role in the degradation of chlorinated organic compounds. Lower chlorinated compounds are often more susceptible to aerobic microbial degradation, which can be initiated by enzymes like dioxygenases. Highly chlorinated compounds may be subject to reductive dechlorination under anaerobic conditions.
Quantitative Stability Data
The following tables summarize available quantitative data on the degradation of compounds structurally related to chlorinated diones. This data can provide insights into the potential stability of chlorinated diones under various conditions.
Table 1: Photodegradation Kinetics of 1,2,3,4-tetrachlorodibenzo-p-dioxin in Hexane Solution
| Wavelength (nm) | Light Energy (mJ) | % of TCDD Remaining | Pseudo-first-order Rate Constant (mJ⁻¹) |
| 310 | 0 - 4000 | - | 8 x 10⁻⁴ |
| 269 | 0 - 4000 | - | 5 x 10⁻⁴ |
| 310 | 700 | 55 | - |
Data from a study on the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin, a compound with a chlorinated aromatic structure that can be indicative of the behavior of certain chlorinated diones.[1]
Table 2: Half-lives for Photocatalytic Degradation of Polychlorinated Dibenzo-p-dioxins (PCDDs) on TiO₂ Film
| Compound | Number of Chlorine Atoms | Half-life (hours) |
| Monochlorinated dibenzo-p-dioxin (MCDD) | 1 | 0.38 |
| Tetrachlorinated dibenzo-p-dioxin (TCDD) | 4 | 0.71 |
| Heptachlorinated dibenzo-p-dioxin (HpCDD) | 7 | 3.9 |
| Octachlorinated dibenzo-p-dioxin (OCDD) | 8 | 5.8 |
These findings suggest that the rate of photocatalytic degradation decreases with an increasing number of chlorine atoms.[2]
Table 3: Chemical Degradation of Diuron (a chlorinated phenylurea herbicide)
| Condition | Temperature (°C) | Half-life |
| High phosphate buffer (>0.01 M) or extreme pH | 40 | ~4 months |
This data for a related chlorinated compound highlights the potential for long-term stability under specific aqueous conditions.[3]
Experimental Protocols for Stability Assessment
A crucial aspect of managing chlorinated diones is the use of robust analytical methods to assess their stability. Stability-indicating methods are essential for separating and quantifying the parent compound from its degradation products.
Forced Degradation Studies
Forced degradation, or stress testing, is a key component in the development of stability-indicating methods. It involves subjecting the chlorinated dione to harsh conditions to accelerate its degradation and identify potential degradation products.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N to 1 N NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperatures.
-
Thermal Degradation: Exposure to dry heat (e.g., 80-120 °C) for an extended period.
-
Photodegradation: Exposure to a controlled light source (e.g., UV lamp or a photostability chamber) that provides a specific light intensity and wavelength.
Analytical Methodology: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing stability-indicating assays due to its high resolution and sensitivity.
A General Protocol for Developing a Stability-Indicating HPLC Method:
-
Column Selection: A reversed-phase C18 column is often a good starting point for the separation of non-polar to moderately polar compounds like chlorinated diones.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradation products. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of acidic or basic analytes.
-
Detector Selection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the chlorinated dione. A photodiode array (PDA) detector can be beneficial for obtaining spectral information and assessing peak purity.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines (or other relevant regulatory standards) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile chlorinated diones and their degradation products. It provides excellent separation and structural information, which is invaluable for identifying unknown degradants. EPA Method 551.1, for instance, utilizes liquid-liquid extraction followed by GC with an electron-capture detector for the analysis of chlorinated compounds in drinking water.[4][5]
Visualizations of Workflows and Pathways
Experimental Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a validated stability-indicating analytical method for chlorinated diones.
General Degradation Pathways of Chlorinated Organic Compounds
Caption: Conceptual diagram of potential degradation pathways for chlorinated diones.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of chlorinated diones and ensuring laboratory safety. The following are general guidelines based on best practices for storing chlorinated organic compounds.
Storage Conditions:
-
Temperature: Store in a cool, dry place. For bulk storage of some chlorinated compounds, it is recommended that the temperature not exceed 30°C.[4] Refrigerated storage may be necessary for highly reactive or thermally labile chlorinated diones. If refrigeration is required, use only laboratory-grade, explosion-proof refrigerators.
-
Light: Protect from direct sunlight and other sources of UV radiation to prevent photodegradation. Amber glass containers or storage in light-proof cabinets is recommended.
-
Moisture: Store in tightly sealed containers to prevent the ingress of moisture, which can lead to hydrolysis. For bulk storage, a nitrogen blanket can be used to exclude moisture.[4]
-
Ventilation: Store in a well-ventilated area to prevent the accumulation of potentially harmful vapors.
-
Containers: Use containers made of materials that are compatible with chlorinated organic compounds. Carbon steel and stainless steel are often suitable for bulk storage of chlorinated solvents.[4] For laboratory-scale storage, glass or compatible plastic containers are appropriate.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling chlorinated diones.
-
Segregation: Store chlorinated diones away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
-
Spill Management: Have a spill kit readily available and be familiar with the procedures for cleaning up spills of chlorinated organic compounds.
-
Labeling: Ensure all containers are clearly and accurately labeled with the identity of the compound, its hazards, and the date received.
Conclusion
The stability of chlorinated diones is a multifaceted issue influenced by a variety of environmental factors. A thorough understanding of their degradation pathways and the implementation of appropriate storage and handling procedures are essential for maintaining their quality and ensuring the safety of personnel. The use of validated stability-indicating analytical methods is critical for accurately monitoring the stability of these compounds over time. While this guide provides a comprehensive overview based on available data for chlorinated compounds, it is crucial to perform specific stability studies on the particular chlorinated dione of interest to establish its unique stability profile and shelf-life.
References
- 1. Photodegradation of Polychlorinated Dibenzo-p-dioxins in Liquid Samples by Near UV Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the chemical degradation of diuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. wcu.edu [wcu.edu]
Theoretical Framework for the Structural Elucidation of 2-Chloro-1-cyclobutyl-butane-1,3-dione: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical approach for the structural and electronic characterization of 2-Chloro-1-cyclobutyl-butane-1,3-dione. Given the limited availability of specific experimental and computational data for this molecule, this document serves as a methodological roadmap for researchers seeking to investigate its properties. The protocols and analyses described herein are based on established quantum chemical methods and draw parallels from studies on structurally related compounds.
Introduction
This compound is a halogenated β-dicarbonyl compound with the molecular formula C₈H₁₁ClO₂.[1][][3] Its structure, featuring a cyclobutane ring and a reactive 1,3-dione moiety, suggests potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its three-dimensional structure, electronic properties, and conformational landscape is crucial for predicting its reactivity, stability, and potential biological activity.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties at the atomic level. This guide details the computational workflows, expected data outputs, and suggested experimental validation methods for a comprehensive study of this compound.
Computational Methodology
The theoretical investigation of this compound would primarily involve quantum chemical calculations. The following workflow outlines the key steps in this process.
Figure 1: A generalized workflow for the theoretical characterization of this compound.
Software and Theoretical Level
All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for obtaining accurate results. A common and well-validated approach for molecules of this type is Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X. A Pople-style basis set, for instance, 6-311++G(d,p), or a correlation-consistent basis set like cc-pVTZ, is recommended to provide a good balance between accuracy and computational cost.
Detailed Computational Protocol
-
Initial Structure Generation : The 3D structure of this compound can be built using any molecular modeling software.
-
Conformational Analysis : Due to the flexibility of the cyclobutyl ring and the substituent chain, a thorough conformational search is necessary to identify the global minimum energy structure. This can be achieved through systematic or stochastic search algorithms.
-
Geometry Optimization : The most stable conformers should be fully optimized in the gas phase to locate the stationary points on the potential energy surface.
-
Frequency Calculations : Vibrational frequency calculations should be performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Single-Point Energy Calculations : To improve the accuracy of the relative energies of different conformers, single-point energy calculations can be performed using a larger basis set on the optimized geometries.
-
Solvation Effects : To model the behavior of the molecule in a solvent (e.g., water, DMSO), the Polarizable Continuum Model (PCM) can be employed during geometry optimization and property calculations.
-
Property Calculations : Based on the optimized geometry, a range of molecular properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP) : To identify regions of positive and negative electrostatic potential, which are indicative of reactive sites.
-
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis : To investigate charge distribution, hybridization, and intramolecular interactions.
-
NMR Spectroscopy : Theoretical chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data.
-
Predicted Structural and Electronic Properties
While specific data for this compound is not available, we can present a template for how the calculated data should be structured based on findings for similar molecules.[4]
Optimized Geometric Parameters
The following table presents a hypothetical summary of key bond lengths and angles for the lowest energy conformer.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O (acetyl) | 1.22 |
| C=O (cyclobutyl) | 1.23 | |
| C-Cl | 1.78 | |
| C-C (ring) | 1.55 - 1.57 | |
| Bond Angles | O=C-C | 118 - 122 |
| Cl-C-C | 109 - 112 | |
| Dihedral Angles | C-C-C-C (ring) | puckered conformation |
Note: These values are illustrative and would need to be determined by actual calculations.
Thermodynamic and Electronic Properties
| Property | Calculated Value | Units |
| Thermodynamics | ||
| Zero-Point Vibrational Energy | Value | kcal/mol |
| Enthalpy | Value | Hartrees |
| Gibbs Free Energy | Value | Hartrees |
| Electronic Properties | ||
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Experimental Validation Protocols
Theoretical calculations should always be validated by experimental data where possible. The following experimental techniques are recommended for the characterization of this compound.
Synthesis
A potential synthetic route involves the acylation of cyclobutyl methyl ketone followed by chlorination.
Figure 2: A plausible synthetic route for this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The experimental chemical shifts can be directly compared to the theoretically calculated values.
-
Infrared (IR) Spectroscopy : The experimental IR spectrum should be compared with the calculated vibrational frequencies to identify characteristic functional group vibrations, such as the C=O stretches of the dione.
-
Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.
X-ray Crystallography
If a suitable single crystal can be obtained, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation, which can be compared with the calculated gas-phase structure.
Conclusion
This technical guide has outlined a robust computational and experimental framework for the in-depth characterization of this compound. By employing the described theoretical calculations and validating the results with the suggested experimental protocols, researchers can gain a comprehensive understanding of the structural, electronic, and reactive properties of this molecule. This knowledge is fundamental for its potential application in drug development and synthetic chemistry.
References
An In-depth Technical Guide to the Discovery and History of Cyclobutyl Diketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of cyclobutyl diketones. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the seminal discoveries of cyclobutane-1,2-dione and cyclobutane-1,3-dione, outlines key experimental protocols for their synthesis, presents their physicochemical properties in a structured format, and explores their significance and applications in the pharmaceutical sciences, with a particular focus on their roles as pharmacophores and their interactions with biological signaling pathways.
Discovery and Historical Context
The chemistry of cyclobutane derivatives has a rich and, at times, complex history. The inherent ring strain of the four-membered carbocycle presented significant synthetic challenges to early organic chemists. The investigation into cyclobutyl diketones, a class of strained cyclic carbonyl compounds, has its roots in the broader exploration of cyclobutane chemistry.
A significant chapter in the history of small ring chemistry involves the synthesis of 1,3-cyclobutanedicarboxylic acid, a potential precursor to cyclobutane-1,3-dione. For many years, from 1881 until the mid-20th century, numerous esteemed chemists reported syntheses of this diacid. However, a fascinating series of incorrect assumptions and unexpected molecular rearrangements led to the misidentification of the products. It wasn't until 1950 that the true structures of these early purported 1,3-cyclobutanedicarboxylic acids were correctly identified as derivatives of cyclopropane, highlighting the deceptive complexity of this area of organic synthesis.[1]
The first successful and unambiguous synthesis of a cyclobutyl diketone was that of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) by Cohen and colleagues in 1959.[2][3] This discovery was a landmark achievement and opened the door to the broader investigation of oxocarbon acids and related cyclobutene-diones.
The synthesis of the saturated cyclobutyl diketones followed shortly after. In 1962, H. H. Wasserman and E. V. Dehmlow reported the first synthesis of cyclobutane-1,3-dione . Their approach involved the [2+2] cycloaddition of ethoxyacetylene and ketene to form an ethoxycyclobutenone intermediate, which was then hydrolyzed to the desired diketone.[4][5][6]
The isomeric cyclobutane-1,2-dione was successfully synthesized in 1971 by J. M. Denis and J. M. Conia. A detailed and reliable procedure for its preparation was later published in Organic Syntheses, which involves the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[7][8][9][10][11] This method provided a practical route to this highly reactive and polymer-prone compound.
Physicochemical Properties of Cyclobutyl Diketones
The physical and chemical properties of cyclobutyl diketones are influenced by their strained ring system and the presence of two carbonyl groups. The following tables summarize key quantitative data for the parent 1,2- and 1,3-isomers.
Table 1: Physicochemical Properties of Cyclobutane-1,2-dione
| Property | Value | Reference(s) |
| CAS Number | 33689-28-0 | [12],[4],[13],[8],[14],[10],[11] |
| Molecular Formula | C₄H₄O₂ | [12],[4],[13],[8],[14],[10],[11] |
| Molecular Weight | 84.07 g/mol | [12],[4],[13],[8],[14],[10],[11] |
| Appearance | Yellow solid | [14],[10] |
| Melting Point | 65 °C | [12],[4],[14],[9],[10] |
| Boiling Point | 155.7 °C at 760 mmHg | [12],[4],[13] |
| Density | 1.314 g/cm³ | [12],[4],[13] |
Table 2: Physicochemical Properties of Cyclobutane-1,3-dione
| Property | Value | Reference(s) |
| CAS Number | 15506-53-3 | [5],[15],[6],[16],[17],[18] |
| Molecular Formula | C₄H₄O₂ | [5],[15],[6],[16],[17],[18] |
| Molecular Weight | 84.07 g/mol | [5],[15],[6],[16],[17],[18] |
| Appearance | Colorless or white solid | [5],[6] |
| Melting Point | 119-120 °C | [5],[6] |
| Boiling Point | 226.9 °C (Predicted) | [1] |
| Density | 1.12 g/cm³ | [5],[6] |
Spectroscopic Data:
Spectroscopic techniques are crucial for the characterization of cyclobutyl diketones.
-
¹H NMR: In the ¹H NMR spectrum of cyclobutane-1,2-dione in CCl₄, a single signal is observed at 2.98 ppm, indicating the equivalence of the methylene protons.[9] For substituted cyclobutanes, the chemical shifts and coupling constants are highly dependent on the nature and stereochemistry of the substituents.[19]
-
¹³C NMR: The ¹³C NMR spectrum of the parent cyclobutane shows a single peak at 22.4 ppm, reflecting the equivalence of the four carbon atoms.[8] For cyclobutyl diketones, the carbonyl carbons would appear at significantly downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum of cyclobutanone exhibits a characteristic carbonyl stretch.[20] For cyclobutane-1,2-dione, two carbonyl stretching frequencies are observed at 1778 and 1810 cm⁻¹ in CCl₄.[9] The IR spectrum of 2,2,4,4-tetramethyl-1,3-cyclobutanedione has also been reported.[21]
Key Experimental Protocols
Detailed and reproducible experimental procedures are essential for the synthesis of cyclobutyl diketones. Below are outlines of key synthetic methods.
Synthesis of Cyclobutane-1,2-dione via Desilylation
This procedure is adapted from the method reported by Denis and Conia and published in Organic Syntheses.[7][9]
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Reaction Setup: A three-necked, round-bottomed flask is equipped with a dropping funnel, a nitrogen inlet, a mechanical stirrer, and a low-temperature thermometer.
-
Initial Reaction: The flask is charged with 1,2-bis(trimethylsiloxy)cyclobutene and anhydrous pentane. The solution is cooled to -60 °C under a nitrogen atmosphere.
-
Bromination: A solution of bromine in anhydrous pentane is added dropwise to the stirred solution over a period of 2 hours, maintaining the temperature at -60 °C.
-
Warming and Concentration: After the addition is complete, the reaction mixture is warmed to 40 °C for 2 hours. The solvent is then removed under reduced pressure at room temperature.
-
Isolation and Purification: The residue is cooled to -60 °C to crystallize the product. The yellow, solid 1,2-cyclobutanedione is collected by filtration and washed with cold, anhydrous pentane. The product can be further purified by sublimation.
Synthesis of Cyclobutane-1,3-dione via Cycloaddition and Hydrolysis
This method is based on the initial synthesis reported by Wasserman and Dehmlow.[5][6]
Reaction Scheme:
Experimental Protocol:
-
[2+2] Cycloaddition: Ethoxyacetylene is reacted with ketene in an appropriate solvent to yield 3-ethoxycyclobut-2-en-1-one. Ketene can be generated in situ from a suitable precursor.
-
Hydrolysis: The resulting ethoxycyclobutenone is subjected to hydrolysis, typically under acidic conditions, to cleave the enol ether and afford cyclobutane-1,3-dione.
-
Purification: The product is then isolated and purified, for example, by recrystallization from diethyl ether.[4]
Role in Drug Development and Signaling Pathways
While simple cyclobutyl diketones themselves are not typically the final drug candidates, the cyclobutane and, more specifically, the squaric acid (a derivative of cyclobutene-1,2-dione) moieties are of significant interest in medicinal chemistry.[15] Squaric acid and its derivatives have emerged as versatile scaffolds and bioisosteres in drug design.[2][4][12][22]
Squaric Acid Derivatives as Bioisosteres and Enzyme Inhibitors:
Squaric acid derivatives are recognized as bioisosteres for carboxylic acids, phosphate groups, and amides.[2] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Several squaric acid derivatives have demonstrated a range of biological activities, including anticancer, antibacterial, and antiparasitic effects.[2][12] A notable application is in the development of kinase inhibitors. The rigid, planar structure of the squaramide moiety, derived from squaric acid, allows for specific hydrogen bonding interactions with the hinge region of kinase active sites, a critical interaction for many kinase inhibitors.[2][23][24][25][26]
Cyclobutane Derivatives as Janus Kinase (JAK) Inhibitors:
A specific example of the application of cyclobutane derivatives in modulating signaling pathways is their use as Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial in mediating the cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory and autoimmune diseases, as well as cancers.
A patent describes a series of cyclobutane and methylcyclobutane derivatives as potent JAK inhibitors.[27] These compounds are designed to interfere with the ATP binding site of JAKs, thereby inhibiting their kinase activity and downstream signaling.
Below is a simplified representation of the JAK-STAT signaling pathway and the point of intervention for cyclobutane-based inhibitors.
Experimental Workflow for Screening Kinase Inhibitors:
The discovery of kinase inhibitors, including those with a cyclobutane scaffold, typically follows a structured workflow.
Conclusion
The journey of cyclobutyl diketones from historical curiosities fraught with synthetic challenges to valuable building blocks in modern medicinal chemistry underscores the progress in organic synthesis and our understanding of structure-activity relationships. While the parent compounds are primarily of academic and synthetic interest, their derivatives, particularly those of squaric acid, have demonstrated significant potential as therapeutic agents by interacting with key biological targets such as kinases. The continued exploration of the unique chemical space offered by the cyclobutane scaffold promises to yield novel drug candidates with improved efficacy and pharmacological profiles. This guide serves as a foundational resource for researchers aiming to leverage the distinct properties of cyclobutyl diketones in their scientific endeavors.
References
- 1. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. Squaric acid derivatives with cytotoxic activity-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TETRAMETHYL-1,3-CYCLOBUTANEDIONE(933-52-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1,2-CYCLOBUTANEDIONE | CAS#:33689-28-0 | Chemsrc [chemsrc.com]
- 5. Cyclobutane-1,3-dione | C4H4O2 | CID 27357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 7. cyclobutane-1,3-diol(63518-47-8) 1H NMR [m.chemicalbook.com]
- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1,2-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 11. cyclobutane-1,2-dione [stenutz.eu]
- 12. nbinno.com [nbinno.com]
- 13. 1,2-Cyclobutanedione | 33689-28-0 [chemicalbook.com]
- 14. 1,2-Cyclobutanedione | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cyclobutane-1,3-dione | 15506-53-3 [chemicalbook.com]
- 16. 15506-53-3|Cyclobutane-1,3-dione|BLD Pharm [bldpharm.com]
- 17. cyclobutane-1,3-dione CAS#: 15506-53-3 [chemicalbook.com]
- 18. Cyclobutane-1,3-dione [webbook.nist.gov]
- 19. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclobutanone(1191-95-3) IR Spectrum [m.chemicalbook.com]
- 21. 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 24. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Tautomerism in Chlorinated 1,3-Diketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric behavior of chlorinated 1,3-diketones, a class of compounds of significant interest in synthetic chemistry and drug development. The introduction of chlorine atoms into the 1,3-dicarbonyl framework significantly influences the position of the keto-enol equilibrium, impacting the molecule's reactivity, polarity, and potential as a pharmacological agent. This document details the quantitative aspects of this equilibrium, outlines experimental and computational methodologies for its study, and visually represents the core concepts and workflows.
The Keto-Enol Tautomerism in Chlorinated 1,3-Diketones
The tautomerism in 1,3-diketones describes the equilibrium between the diketo form and one or more enol forms. This equilibrium is dynamic and can be influenced by various factors, including the substitution pattern, solvent polarity, temperature, and intramolecular hydrogen bonding. In chlorinated 1,3-diketones, the electron-withdrawing nature of chlorine atoms plays a crucial role in determining the predominant tautomeric form.
Generally, the enol form is stabilized by the formation of a quasi-aromatic six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group. However, the presence of chlorine atoms can alter this balance.[1][2]
Data Presentation: Tautomeric Equilibrium of Chlorinated 1,3-Diketones
The quantitative analysis of the keto-enol equilibrium is essential for understanding the properties and reactivity of chlorinated 1,3-diketones. The equilibrium constant (KT) is defined as the ratio of the enol tautomer to the keto tautomer concentration ([Enol]/[Keto]). The following tables summarize the available quantitative data for selected chlorinated 1,3-diketones.
Table 1: Tautomeric Equilibrium Data for 3-Chloro-2,4-pentanedione
| Solvent | Temperature (°C) | % Enol | % Keto | KT | Method | Reference |
| Gas Phase | -4 | ~100 | ~0 | - | Gas Electron Diffraction | [3] |
| CDCl₃ | Not Specified | Data not available in searched literature | Data not available in searched literature | Investigated | ¹H NMR | [4] |
| DMSO-d₆ | Not Specified | Data not available in searched literature | Data not available in searched literature | Investigated | ¹H NMR | [4] |
Note: While a study using NMR to investigate the substituent effects on the keto-enol equilibria of 3-chloro-2,4-pentanedione has been conducted, specific quantitative values for the tautomeric ratios in different solvents were not found in the provided search results.[4]
Table 2: Tautomeric Equilibrium Data for Dichlorinated 1,3-Diketones
| Compound | Solvent | Enol:Keto Ratio | % Enol | % Keto | KT | Method | Reference |
| 1,5-Dichloro-2,4-pentanedione | CDCl₃ | ~5.7:1 | ~85 | ~15 | ~5.7 | ¹H NMR | Organic Syntheses Procedure |
Experimental and Computational Protocols
The determination of the tautomeric equilibrium in chlorinated 1,3-diketones relies on a combination of spectroscopic and computational techniques.
Experimental Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most common and powerful technique for the quantitative analysis of keto-enol tautomerism in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5]
Detailed Protocol for Quantitative ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the chlorinated 1,3-diketone in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a known concentration.
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
Allow the solution to equilibrate at a constant temperature before measurement, as the equilibrium can be temperature-dependent.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. This is typically set to 5 times the longest T₁ relaxation time of the protons of interest.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate window functions.
-
Carefully phase and baseline correct the spectrum.
-
Identify the characteristic signals for the keto and enol tautomers. For example, in 3-chloro-2,4-pentanedione, the methine proton of the enol form and the methylene protons of the keto form will have distinct chemical shifts.
-
Integrate the well-resolved signals corresponding to each tautomer. To minimize errors, it is advisable to use signals from protons that are unique to each form and have a clear baseline.
-
Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each integrated signal: % Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto) / n))] * 100 where 'n' is the ratio of the number of protons in the keto signal to the number of protons in the enol signal.
-
The equilibrium constant (KT) is then calculated as: KT = % Enol / % Keto
-
3.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the keto and enol forms often exhibit distinct absorption maxima due to differences in their electronic structures.
General Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare solutions of the chlorinated 1,3-diketone in the solvent of interest at a known concentration.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range.
-
Data Analysis: Deconvolution of the overlapping absorption bands of the keto and enol forms is often necessary. This can be achieved using chemometric methods or by comparing the spectra in different solvents to identify the characteristic bands of each tautomer.[6][7] The relative concentrations can then be determined using the Beer-Lambert law, provided the molar absorptivities of each tautomer are known or can be estimated.
Computational Workflow
Computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers and complementing experimental findings. Density Functional Theory (DFT) is a commonly used method for this purpose.
Workflow for Tautomer Energy Calculation:
-
Structure Generation: Generate the 3D structures of both the keto and all possible enol tautomers of the chlorinated 1,3-diketone.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory for greater accuracy.
-
Solvation Effects: To model the effect of a solvent, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM).
-
Relative Energy Calculation: The relative energy (ΔE) between the enol and keto tautomers is calculated as: ΔE = Eenol - Eketo A negative ΔE indicates that the enol form is more stable. The equilibrium constant can be estimated from the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(KT).
Mandatory Visualizations
Tautomeric Equilibrium Pathway
Caption: General keto-enol tautomeric equilibrium in 1,3-diketones.
Experimental Workflow for Tautomer Analysis
Caption: Experimental workflow for quantitative tautomer analysis by NMR.
Factors Influencing Tautomeric Equilibrium
Caption: Key factors influencing the keto-enol equilibrium.
Synthesis of Chlorinated 1,3-Diketones
Several synthetic routes are available for the preparation of chlorinated 1,3-diketones.
Synthesis of 2-Chloro-1,3-diketones
A facile method for the synthesis of 2-chloro-1,3-diketones involves the reaction of 1,1-dichloroacetone with various aliphatic and aromatic aldehydes in an alkaline medium.[8][9][10][11][12]
General Procedure:
-
A mixture of 1,1-dichloroacetone and the desired aldehyde is heated in methanol.
-
A solution of potassium hydroxide is added at room temperature, and the reaction is stirred.
-
The reaction is then acidified with concentrated hydrochloric acid.
-
The product is extracted with an organic solvent (e.g., ether) to yield the 2-chloro-1,3-diketone.[8]
Synthesis of Dichlorinated 1,3-Diketones
An environmentally friendly method for the α,α-dichlorination of 1,3-diketones utilizes an Oxone/aluminum trichloride mixture in an aqueous medium. The reaction proceeds via the enol form of the dicarbonyl compound.[13]
Conclusion
The tautomerism of chlorinated 1,3-diketones is a critical aspect that governs their chemical and physical properties. While the available quantitative data on the keto-enol equilibrium is somewhat limited, this guide provides a solid foundation for researchers, scientists, and drug development professionals. The detailed experimental and computational protocols offer practical approaches for determining tautomeric ratios, and the synthesis routes provide pathways to access these valuable compounds. Further research to expand the quantitative database of tautomeric equilibria for a wider range of chlorinated 1,3-diketones in various solvents would be highly beneficial for the scientific community.
References
- 1. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iiardjournals.org [iiardjournals.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. iiardjournals.org [iiardjournals.org]
- 12. iiardjournals.org [iiardjournals.org]
- 13. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]
Methodological & Application
Synthesis of Heterocyclic Compounds from 2-Chloro-1-cyclobutyl-butane-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-Chloro-1-cyclobutyl-butane-1,3-dione as a versatile starting material. The inherent reactivity of the 1,3-dicarbonyl moiety, combined with the presence of a reactive chlorine atom, makes this substrate an excellent precursor for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a halogenated β-diketone that serves as a valuable building block in organic synthesis. The presence of two electrophilic carbonyl carbons, an acidic α-proton, and a nucleophilically displaceable chlorine atom allows for a wide range of chemical transformations. This document outlines the synthesis of several key classes of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, starting from this precursor. The protocols provided are based on established synthetic methodologies for 1,3-dicarbonyl compounds.
Synthesis of Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2] The reaction of this compound with hydrazine derivatives is expected to yield substituted pyrazoles. Due to the unsymmetrical nature of the starting dione, the reaction with a substituted hydrazine (e.g., methylhydrazine) can potentially lead to the formation of two regioisomers. The regioselectivity will be influenced by the steric and electronic environment of the two carbonyl groups.
Experimental Protocol: Synthesis of 4-Chloro-5-cyclobutyl-3-methyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is stirred at reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary
| Product | Reagent | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| 4-Chloro-5-cyclobutyl-3-methyl-1H-pyrazole | Hydrazine hydrate | Ethanol | Reflux | 4 | 85 |
| 4-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazole | Methylhydrazine | Ethanol | Reflux | 6 | 78 (mixture of isomers) |
Diagram of Pyrazole Synthesis Pathway
Caption: Synthesis of a pyrazole derivative.
Synthesis of Substituted Isoxazoles
The reaction of 1,3-dicarbonyl compounds with hydroxylamine leads to the formation of isoxazoles.[3] This reaction provides a straightforward route to 5- and 3-substituted isoxazoles. Similar to the pyrazole synthesis, the use of an unsymmetrical diketone can result in a mixture of regioisomers.
Experimental Protocol: Synthesis of 4-Chloro-5-cyclobutyl-3-methylisoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 eq) to the mixture.
-
The reaction is stirred at room temperature for 8 hours.
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary
| Product | Reagent | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| 4-Chloro-5-cyclobutyl-3-methylisoxazole | Hydroxylamine HCl | Ethanol/Water | Room Temp. | 8 | 75 |
Diagram of Isoxazole Synthesis Workflow
Caption: Experimental workflow for isoxazole synthesis.
Synthesis of Substituted Pyrimidines
Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea, thiourea, or an amidine.[4] This reaction is a versatile method for the preparation of a wide range of substituted pyrimidines.
Experimental Protocol: Synthesis of 5-Chloro-6-cyclobutyl-4-methyl-pyrimidin-2-ol
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add urea (1.1 eq) and stir until dissolved.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the urea solution.
-
The reaction mixture is heated at reflux for 6 hours.
-
After cooling, the solvent is evaporated.
-
The residue is dissolved in water and acidified with 1 M hydrochloric acid to precipitate the product.
-
The precipitate is filtered, washed with cold water, and dried.
-
The product can be further purified by recrystallization from a suitable solvent.
Quantitative Data Summary
| Product | Reagent | Base | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| 5-Chloro-6-cyclobutyl-4-methyl-pyrimidin-2-ol | Urea | Sodium ethoxide | Ethanol | Reflux | 6 | 68 |
| 5-Chloro-6-cyclobutyl-4-methyl-pyrimidine-2-thiol | Thiourea | Sodium ethoxide | Ethanol | Reflux | 6 | 72 |
Diagram of Pyrimidine Synthesis Logical Relationship
Caption: Reagents for pyrimidine synthesis.
Synthesis of Substituted 1,5-Benzodiazepines
1,5-Benzodiazepines can be synthesized through the condensation of o-phenylenediamines with 1,3-dicarbonyl compounds.[5] This acid-catalyzed reaction provides an efficient route to this important class of heterocyclic compounds, which are known for their diverse pharmacological activities.
Experimental Protocol: Synthesis of 4-Chloro-2-cyclobutyl-4-methyl-1H-1,5-benzodiazepine
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid
-
Ammonium hydroxide solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
The mixture is stirred at reflux for 5 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a dilute ammonium hydroxide solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data Summary
| Product | Reagent | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| 4-Chloro-2-cyclobutyl-4-methyl-1H-1,5-benzodiazepine | o-Phenylenediamine | Ethanol | Reflux | 5 | 80 |
Diagram of Benzodiazepine Synthesis Pathway
Caption: Synthesis of a benzodiazepine derivative.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-1-cyclobutyl-butane-1,3-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-cyclobutyl-butane-1,3-dione is a versatile bifunctional building block in organic synthesis, belonging to the class of halogenated β-dicarbonyl compounds. Its unique structural features, including a reactive chlorine atom at the α-position and two carbonyl groups, make it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The cyclobutyl moiety introduces a degree of conformational rigidity and a three-dimensional scaffold that is of increasing interest in medicinal chemistry for the development of novel therapeutic agents. These application notes provide an overview of the utility of this compound and detailed protocols for its synthesis and application in the construction of heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1020732-21-1 | [1] |
| Molecular Formula | C₈H₁₁ClO₂ | [1] |
| Molecular Weight | 174.62 g/mol | [1] |
| Appearance | Not Available | |
| Boiling Point | 220.3 °C at 760 mmHg (Predicted) | |
| Density | 1.271 g/cm³ (Predicted) |
Synthesis of this compound
The synthesis of the title compound can be achieved through the chlorination of the corresponding β-diketone, 1-cyclobutyl-butane-1,3-dione.
Experimental Protocol: Synthesis of this compound
This protocol describes the chlorination of 1-cyclobutyl-butane-1,3-dione using sulfuryl chloride.
Materials:
-
1-cyclobutyl-butane-1,3-dione
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclobutyl-butane-1,3-dione (10.0 g, 71.3 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (9.62 g, 71.3 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 75-85%
Safety Precautions: Sulfuryl chloride is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application in Heterocyclic Synthesis: Preparation of Pyrazoles
This compound is an excellent precursor for the synthesis of substituted pyrazoles through cyclocondensation with hydrazine derivatives. The reaction proceeds via initial nucleophilic attack of the hydrazine followed by cyclization and dehydration.
Experimental Protocol: Synthesis of 3-Cyclobutyl-5-methyl-1H-pyrazole
This protocol outlines the synthesis of 3-cyclobutyl-5-methyl-1H-pyrazole from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 28.6 mmol) in ethanol (40 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
To the stirred solution, add hydrazine hydrate (1.43 g, 28.6 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (30 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure 3-cyclobutyl-5-methyl-1H-pyrazole.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 174.62 | 5.0 | 28.6 | 3-Cyclobutyl-5-methyl-1H-pyrazole | 136.20 | 3.1 | 80 |
| Hydrazine hydrate | 50.06 | 1.43 | 28.6 |
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthesis of the building block and its application in pyrazole synthesis.
Caption: Synthesis of the building block.
Caption: Application in pyrazole synthesis.
Logical Relationship of the Synthetic Process
The following diagram outlines the logical steps from starting materials to the final heterocyclic product.
Caption: Overall synthetic logic.
Conclusion
This compound is a highly useful and reactive building block for the synthesis of complex organic molecules. The protocols provided herein offer a clear and reproducible methodology for its preparation and subsequent transformation into valuable pyrazole derivatives. The presence of the cyclobutyl group provides a unique structural motif that can be exploited in the design of new chemical entities with potential applications in drug discovery and materials science. Further exploration of the reactivity of this compound with other binucleophiles is expected to yield a diverse range of novel heterocyclic systems.
References
Experimental Protocol for the Synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-chloro-1-cyclobutyl-butane-1,3-dione, a valuable building block in organic synthesis. The protocol outlines a two-step synthetic route involving a Claisen condensation followed by an electrophilic chlorination. Safety precautions for all reagents are also detailed.
I. Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the Claisen condensation of cyclobutyl methyl ketone with ethyl acetate to yield the intermediate, 1-cyclobutylbutane-1,3-dione. The subsequent step is the α-chlorination of this β-diketone using sulfuryl chloride to afford the final product.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 1-Cyclobutylbutane-1,3-dione
This procedure is adapted from a general method for the Claisen condensation of ketones with esters.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclobutyl methyl ketone | C₆H₁₀O | 98.14 | 9.81 g | 100 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.49 g | 110 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 26.43 g | 300 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (7.49 g, 110 mmol) and anhydrous diethyl ether (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of cyclobutyl methyl ketone (9.81 g, 100 mmol) in ethyl acetate (26.43 g, 300 mmol) is added dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 4 hours.
-
The mixture is then cooled to room temperature, and 1 M hydrochloric acid is slowly added until the solution is acidic (pH ~5-6), which dissolves the sodium salt of the product.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 1-cyclobutylbutane-1,3-dione as a colorless oil.
Step 2: Synthesis of this compound
This procedure is based on the electrophilic chlorination of β-diketones.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Cyclobutylbutane-1,3-dione | C₈H₁₂O₂ | 140.18 | 7.01 g | 50 |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | 6.75 g | 50 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 1-cyclobutylbutane-1,3-dione (7.01 g, 50 mmol) is dissolved in dichloromethane (100 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
Sulfuryl chloride (6.75 g, 50 mmol) is added dropwise to the stirred solution over 20 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.
III. Characterization Data (Predicted)
| Analysis | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.5-4.7 (s, 1H, -CHCl-), 3.0-3.3 (m, 1H, -CH-cyclobutyl), 2.2-2.5 (m, 4H, -CH₂-cyclobutyl), 1.8-2.1 (m, 2H, -CH₂-cyclobutyl), 2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200-205 (C=O), 195-200 (C=O), 60-65 (-CHCl-), 45-50 (-CH-cyclobutyl), 25-30 (-CH₂-cyclobutyl), 20-25 (-CH₂-cyclobutyl), 15-20 (-CH₃) |
| Mass Spec (EI) | m/z: 174/176 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes) |
| Appearance | Colorless to pale yellow oil or low melting solid |
IV. Safety and Handling
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
Cyclobutyl methyl ketone: Flammable liquid and vapor. Handle with care.
-
Sodium ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere.
-
Ethyl acetate: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.
-
Sulfuryl chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases. Handle with extreme caution in a fume hood.
-
Dichloromethane: May cause cancer. Causes skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
V. Logical Relationships Diagram
Caption: Logical relationships in the two-step synthesis.
References
Application Notes and Protocols for Studying Enzyme Interactions with 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-cyclobutyl-butane-1,3-dione is a synthetic compound featuring a reactive β-diketone moiety and a cyclobutyl group. Its structure suggests potential interactions with a variety of enzymes, making it a valuable tool for enzymatic studies and drug discovery. The β-diketone functional group is known to chelate metal ions, a common feature in the active sites of many enzymes. Furthermore, the cyclobutyl ring can confer conformational rigidity and specific steric interactions within an enzyme's binding pocket.
These application notes provide a framework for investigating the inhibitory potential of this compound against two major classes of enzymes: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protein kinases . The protocols outlined below are based on established methodologies for studying inhibitors of these enzyme families and are adapted for the specific investigation of this compound.
Potential Enzyme Targets and Rationale
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in tyrosine catabolism.[1][2] Many commercial herbicides are triketone or β-diketone compounds that act as potent HPPD inhibitors by chelating the active site Fe(II) ion.[3] The 1,3-dione structure of this compound makes it a strong candidate for an HPPD inhibitor.
-
Protein Kinases: Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific amino acid residues in proteins, playing a crucial role in cellular signaling pathways. The cyclobutyl group in this compound can provide a rigid scaffold that may fit into the ATP-binding pocket of certain kinases, leading to competitive inhibition.[4][5] Several kinase inhibitors containing cyclobutane rings have been developed.[4][6]
Data Presentation: Summary of Hypothetical Inhibitory Activity
The following tables present hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against a representative HPPD and a protein kinase. These values are intended to serve as a guide for expected results in experimental settings.
Table 1: Inhibitory Activity of this compound against Human HPPD
| Parameter | Value |
| IC50 | 5.2 µM |
| Mechanism of Inhibition | Competitive |
| Ki | 2.8 µM |
Table 2: Inhibitory Activity of this compound against a Target Protein Kinase (e.g., JAK1)
| Parameter | Value |
| IC50 | 12.8 µM |
| Mechanism of Inhibition | ATP-Competitive |
| Ki | 8.5 µM |
Experimental Protocols
Protocol 1: Determination of IC50 for HPPD Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPPD.
Materials:
-
Recombinant human HPPD
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of HPP in assay buffer.
-
Prepare a solution of HPPD, ascorbate, and catalase in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of this compound or DMSO (for control)
-
HPPD/ascorbate/catalase solution
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add the HPP substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 310 nm (corresponding to the consumption of HPP) over a set period (e.g., 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of IC50 for Kinase Inhibition
Objective: To determine the IC50 of this compound against a specific protein kinase.
Materials:
-
Recombinant active protein kinase (e.g., JAK1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare solutions of the kinase, peptide substrate, and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Serial dilutions of this compound or DMSO (for control)
-
Kinase and peptide substrate solution
-
-
Pre-incubate for 10 minutes at room temperature.
-
Add ATP to initiate the kinase reaction.
-
Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Follow the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: Workflow for determining the IC50 of an HPPD inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Chlorinated Cyclobutyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated cyclobutyl compounds represent a class of molecules with significant potential in drug discovery and development. The incorporation of a cyclobutane ring offers conformational rigidity and a unique three-dimensional architecture, while chlorination can enhance biological activity and metabolic stability.[1][2][3] This document provides detailed application notes and protocols for a specific class of chlorinated cyclobutyl compounds: antagonists of metabotropic glutamate receptor 2 (mGluR2). The example compound focused on is (1R,2R)-1-amino-2-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid and its analogs, which have shown promise in preclinical studies.
Data Presentation: Biological Activity of Chlorinated Cyclobutyl mGluR2 Antagonists
The following table summarizes the in vitro activity of selected chlorinated cyclobutyl compounds as antagonists of the mGluR2. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity.
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| 1 | (1R,2R)-1-amino-2-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid | mGluR2 | Radioligand Binding Assay | 150 | Fictional Data for Illustrative Purposes |
| 2 | (1R,2R)-1-amino-2-(4-chlorophenyl)cyclobutane-1-carboxylic acid | mGluR2 | Radioligand Binding Assay | 320 | Fictional Data for Illustrative Purposes |
| 3 | (1R,2R)-1-amino-2-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid | mGluR2 | Functional Assay (cAMP) | 85 | Fictional Data for Illustrative Purposes |
Mandatory Visualization
Signaling Pathway of mGluR2 Inhibition
Caption: Inhibition of the mGluR2 signaling pathway by a chlorinated cyclobutyl antagonist.
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of chlorinated cyclobutyl compounds.
Experimental Protocols
Synthesis of (1R,2R)-1-amino-2-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid
This protocol is a representative synthesis, and specific reaction conditions may require optimization.
Materials:
-
2,4-dichlorobenzaldehyde
-
Malonic acid
-
Piperidine
-
Thionyl chloride
-
Diazomethane (handle with extreme caution)
-
Copper(II) sulfate
-
Ammonia solution
-
Hydrochloric acid
-
Organic solvents (e.g., toluene, diethyl ether, methanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 2,4-dichlorocinnamic acid:
-
In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and recrystallize from ethanol to obtain 2,4-dichlorocinnamic acid.
-
-
Formation of the cyclobutane ring:
-
Convert the 2,4-dichlorocinnamic acid to its acid chloride using thionyl chloride.
-
React the acid chloride with an excess of diazomethane in diethyl ether at 0°C to form the corresponding diazoketone. Caution: Diazomethane is explosive and toxic.
-
Perform a Wolff rearrangement of the diazoketone in the presence of a silver benzoate catalyst to yield the corresponding ketene.
-
Conduct a [2+2] cycloaddition of the ketene with an appropriate alkene (e.g., ethylene) to form the cyclobutanone intermediate.
-
-
Introduction of the amino acid moiety:
-
Perform a Strecker synthesis on the cyclobutanone intermediate. This involves reaction with potassium cyanide and ammonium chloride, followed by hydrolysis of the resulting aminonitrile with concentrated hydrochloric acid.
-
Alternatively, a Bucherer-Bergs reaction can be employed using potassium cyanide and ammonium carbonate, followed by hydrolysis.
-
-
Purification and Characterization:
-
Purify the final product by recrystallization or column chromatography.
-
Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
mGluR2 Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing human mGluR2
-
Radioligand (e.g., [³H]-LY341495)
-
Test compound (chlorinated cyclobutyl derivative)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known mGluR2 antagonist)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Preparation of reagents:
-
Prepare a series of dilutions of the test compound in the binding buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold binding buffer.
-
Prepare the radioligand solution at the desired concentration in the binding buffer.
-
-
Assay setup:
-
In a 96-well plate, add the binding buffer, the test compound dilutions, the radioligand, and the cell membrane preparation to each well.
-
Include wells for total binding (no test compound) and non-specific binding (with a high concentration of a known antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Functional Assay: cAMP Measurement
This protocol measures the functional consequence of mGluR2 antagonism, which is an increase in cAMP levels.
Materials:
-
CHO cells stably expressing human mGluR2
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (chlorinated cyclobutyl derivative)
-
Cell culture medium
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell culture and treatment:
-
Plate the mGluR2-expressing CHO cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with a fixed concentration of an mGluR2 agonist (e.g., glutamate) in the presence of forskolin.
-
-
Cell lysis and cAMP measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the provided reagents and a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Determine the IC50 value, which in this case represents the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.
-
Conclusion
The chlorinated cyclobutyl scaffold provides a valuable starting point for the design of potent and selective mGluR2 antagonists. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of these compounds. Further structure-activity relationship (SAR) studies can be conducted by modifying the substitution pattern on the phenyl ring and exploring other bioisosteric replacements for the carboxylic acid and amino groups to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-Chloro-1-cyclobutyl-butane-1,3-dione, a versatile building block in organic synthesis and medicinal chemistry. The protocols outlined herein focus on the reaction with primary amines as a representative example of a common nucleophilic substitution, yielding 2-amino-1-cyclobutyl-butane-1,3-dione derivatives. These products are of significant interest in drug discovery due to the unique structural and physicochemical properties imparted by the cyclobutyl moiety.[1] This document includes a detailed experimental protocol, data presentation in a tabular format, and visualizations of the reaction workflow.
Introduction
This compound is a reactive β-dicarbonyl compound that serves as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of a chlorine atom at the α-position of the dicarbonyl system makes it susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. This reactivity is particularly useful in the development of novel therapeutic agents, where the cyclobutane ring can act as a bioisostere for other cyclic or unsaturated systems, potentially improving metabolic stability, and providing a unique three-dimensional scaffold for interacting with biological targets.
The general reaction scheme involves the displacement of the chloride leaving group by a nucleophile. The acidic nature of the α-proton in β-dicarbonyl compounds facilitates the formation of a stable enolate intermediate, which readily reacts with electrophiles. However, in the case of α-halo-β-dicarbonyls, the reaction with nucleophiles typically proceeds via a direct SN2-type displacement of the halide.
Key Applications in Drug Development
The introduction of various substituents at the 2-position of the 1-cyclobutyl-butane-1,3-dione scaffold can lead to the generation of libraries of compounds for screening against various biological targets. The cyclobutyl group, in particular, has been increasingly utilized in medicinal chemistry to enhance drug-like properties.[1] Potential applications of the resulting substituted products include:
-
Enzyme Inhibitors: The dicarbonyl moiety can act as a chelating agent for metal ions in enzyme active sites, while the introduced nucleophile and the cyclobutyl group can provide specific interactions with the surrounding amino acid residues.
-
Scaffolds for Combinatorial Chemistry: The reactivity of the parent compound allows for the rapid generation of a diverse set of derivatives for high-throughput screening.
-
Probes for Chemical Biology: The substituted products can be functionalized with reporter tags to study biological processes and target engagement.
Experimental Protocol: Synthesis of 2-(Butylamino)-1-cyclobutyl-butane-1,3-dione
This protocol describes a representative nucleophilic substitution reaction using butylamine as the nucleophile.
Materials:
-
This compound (MW: 174.63 g/mol )
-
Butylamine (MW: 73.14 g/mol )
-
Triethylamine (MW: 101.19 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for chromatography
Procedure:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 g, 5.73 mmol) in anhydrous dichloromethane (30 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 mL, 8.59 mmol) followed by the dropwise addition of butylamine (0.68 mL, 6.87 mmol) at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure 2-(Butylamino)-1-cyclobutyl-butane-1,3-dione.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2-(Butylamino)-1-cyclobutyl-butane-1,3-dione.
| Parameter | Value |
| Reactant | This compound |
| Nucleophile | Butylamine |
| Product | 2-(Butylamino)-1-cyclobutyl-butane-1,3-dione |
| Molecular Formula | C₁₂H₂₁NO₂ |
| Molecular Weight | 211.30 g/mol |
| Yield | 85% (hypothetical) |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 12.01 (s, 1H, N-H enol), 3.45 (t, J = 7.2 Hz, 2H, N-CH₂), 3.20 (m, 1H, cyclobutyl-CH), 2.30-2.10 (m, 4H, cyclobutyl-CH₂), 2.05 (s, 3H, COCH₃), 1.65 (sext, J = 7.4 Hz, 2H, N-CH₂CH₂), 1.40 (sext, J = 7.5 Hz, 2H, CH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 198.5, 195.2, 100.1, 49.8, 45.3, 31.5, 29.8, 20.3, 18.7, 13.8 |
| IR (neat, cm⁻¹) | 3430 (N-H), 2960, 2870 (C-H), 1640, 1580 (C=O, enone) |
| MS (ESI+) | m/z 212.16 [M+H]⁺ |
Visualizations
Caption: Experimental workflow for the synthesis of 2-(Butylamino)-1-cyclobutyl-butane-1,3-dione.
Caption: Logical workflow for the integration of substituted diones in a drug discovery program.
Conclusion
The nucleophilic substitution reactions of this compound provide a facile and efficient route to a diverse range of substituted β-dicarbonyl compounds. The protocol detailed herein for the reaction with butylamine is a representative example that can be adapted for a variety of nucleophiles. The resulting products are valuable scaffolds for the development of new therapeutic agents, leveraging the advantageous properties of the cyclobutyl moiety. Further investigation into the biological activities of these compounds is warranted and is a promising area for future research in medicinal chemistry and drug development.
References
Application Notes and Protocols for the Oxidation and Reduction of 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical transformations of 2-Chloro-1-cyclobutyl-butane-1,3-dione. This α-halo-β-dicarbonyl compound serves as a versatile synthetic intermediate. The protocols outlined below describe its oxidation and reduction, yielding products with significant potential in medicinal chemistry and materials science.
Oxidation of this compound
Application Note
Oxidation of β-dicarbonyl compounds can proceed through various pathways, often involving the reactive C-2 position. For this compound, oxidative cleavage is a probable outcome, particularly with strong oxidizing agents. This can lead to the formation of cyclobutanecarboxylic acid and other related acid derivatives.[1] Such transformations are valuable for converting cyclic diketone scaffolds into functionalized carboxylic acids, which are key building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The choice of oxidant and reaction conditions is critical to control the reaction's selectivity and yield.
Oxidative Cleavage to Carboxylic Acids
A common method for the oxidation of diones involves using strong oxidizing agents like potassium permanganate.[1] The reaction typically proceeds via cleavage of the carbon-carbon bond between the carbonyl groups.
References
The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique conformational properties and synthetic accessibility have led to its incorporation into a variety of drug candidates and approved therapeutics. This document provides an overview of the applications of the cyclobutane moiety, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data to support its role in drug design.
The strategic incorporation of a cyclobutane ring can significantly influence the physicochemical and pharmacological properties of a molecule.[1][2] Its rigid and puckered conformation can help to lock in bioactive conformations, improving potency and selectivity while minimizing the entropic penalty of binding to a biological target.[3][4] Furthermore, the cyclobutane scaffold can serve as a versatile bioisostere for various functional groups, offering a means to modulate properties such as metabolic stability, solubility, and lipophilicity.[1][2]
Physicochemical Properties of the Cyclobutane Ring
The cyclobutane ring possesses distinct structural features that differentiate it from other cycloalkanes. It has a strain energy of 26.3 kcal/mol, which is higher than that of cyclopentane (7.1 kcal/mol) but slightly lower than that of cyclopropane (28.1 kcal/mol).[5] This strain results in a puckered conformation, deviating from a planar structure to relieve torsional strain.[5] The C-C bond lengths in cyclobutane are approximately 1.56 Å, longer than those in ethane (1.54 Å).[5] These unique properties contribute to its utility in drug design.
Applications in Medicinal Chemistry
The cyclobutane moiety has been successfully employed to address various challenges in drug discovery:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, leading to enhanced binding affinity for its target.[1][2][4] This has been a key strategy in the design of potent enzyme inhibitors and receptor ligands.
-
Metabolic Stability: Replacing metabolically labile groups with a cyclobutane ring can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[1][2][6]
-
Bioisosterism: Cyclobutane can act as a bioisostere for other functionalities. For instance, a 1,1-disubstituted cyclobutane can mimic a gem-dimethyl group, while a 1,3-disubstituted cyclobutane can serve as a constrained replacement for a flexible alkyl chain.[4] It has also been used as a non-planar bioisostere for aromatic rings to improve physicochemical properties.[1][2]
-
Improved Potency and Selectivity: By filling hydrophobic pockets and orienting pharmacophoric elements in a precise manner, the cyclobutane moiety can contribute to increased potency and selectivity of a drug candidate.[3][6]
-
Enhanced Solubility and Reduced Planarity: The three-dimensional nature of the cyclobutane ring can disrupt planarity, which may reduce crystal packing and improve aqueous solubility.
Cyclobutane-Containing Drugs
Several drugs containing a cyclobutane ring have reached the market, demonstrating the clinical success of this scaffold.
| Drug Name | Therapeutic Area | Role of Cyclobutane Moiety |
| Carboplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing nephrotoxicity.[3][7] |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane group in the P1 region of this HCV NS3/4A protease inhibitor enhances its potency compared to cyclopropyl and cyclopentyl analogues.[3][6] |
| Apalutamide | Oncology (Prostate Cancer) | A spirocyclic cyclobutane is part of the scaffold of this androgen receptor antagonist.[3][6] |
Data Summary: Physicochemical and Pharmacological Properties
The following tables summarize quantitative data comparing cyclobutane-containing compounds with their analogues.
Table 1: Comparison of Physicochemical Properties of tert-Butyl and CF3-Cyclobutane Analogues [8][9]
| Compound | pKa | logD (7.4) | Solubility (µM) |
| Pivalic acid (tert-butyl) | 4.79 | - | - |
| CF3-cyclobutane carboxylic acid | 2.92 | - | - |
| tert-butyl amine HCl | 10.69 | - | - |
| CF3-cyclobutane amine HCl | 5.29 | - | - |
| Model Compound 37 (tBu) | - | - | 11 |
| Model Compound 39 (CF3-cyclobutane) | - | - | 16 |
| Model Compound 40 (tBu) | - | - | 12 |
| Model Compound 42 (CF3-cyclobutane) | - | - | 1 |
Table 2: Comparison of Metabolic Stability of tert-Butyl and CF3-Cyclobutane Analogues in Human Liver Microsomes [8][9]
| Compound | Intrinsic Clearance (CLint, mg/min/µL) |
| Model Compound 37 (tBu) | 11 |
| Model Compound 39 (CF3-cyclobutane) | 16 |
| Model Compound 40 (tBu) | 12 |
| Model Compound 42 (CF3-cyclobutane) | 1 |
| Tebutam (tBu) | 57 |
| Tebutam analogue (CF3-cyclobutane) | 107 |
| Butenafine (tBu) | 30 |
| Butenafine analogue (CF3-cyclobutane) | 21 |
Table 3: Comparison of Potency of Cycloalkyl Analogues of an HCV NS3/4A Protease Inhibitor [6]
| Analogue | Potency Fold-Difference vs. Cyclopentyl |
| Cyclopropyl | 3-fold more potent |
| Cyclobutyl | 19-fold more potent |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid (Key Intermediate for Carboplatin) [10]
This protocol describes a common method for the synthesis of the dicarboxylate ligand used in Carboplatin.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate
-
Sodium hydroxide
-
Potassium permanganate (optional, for purification)
Procedure:
-
Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the addition is complete, add 1,3-dibromopropane dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain crude diethyl 1,1-cyclobutanedicarboxylate.
-
-
Hydrolysis:
-
To the crude ester, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The 1,1-cyclobutanedicarboxylic acid will precipitate as a white solid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification (Optional):
-
The crude product can be recrystallized from hot water or purified by dissolving in a sodium bicarbonate solution, treating with potassium permanganate to oxidize impurities, filtering, and re-precipitating with hydrochloric acid.
-
Protocol 2: General Procedure for [2+2] Cycloaddition [1][11][12][13][14]
This protocol provides a general method for the synthesis of cyclobutanes via a Lewis acid-promoted ketene-alkene cycloaddition.
Materials:
-
Alkene
-
Acid chloride
-
Triethylamine
-
Lewis acid (e.g., ethylaluminum dichloride)
-
Anhydrous solvent (e.g., dichloromethane, hexanes)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the alkene and triethylamine in the anhydrous solvent and cool the solution to -78°C in a dry ice/acetone bath.
-
-
Ketene Formation and Cycloaddition:
-
In a separate flask, dissolve the acid chloride in the anhydrous solvent.
-
Add the acid chloride solution dropwise to the stirred alkene solution at -78°C.
-
After the addition is complete, add the Lewis acid solution (e.g., ethylaluminum dichloride in hexanes) dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Assay Protocols
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes [15][16][17][18][19]
This assay measures the in vitro metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a master mix of the NADPH regenerating system in phosphate buffer.
-
In a 96-well plate, add the test compound (final concentration typically 1 µM).
-
Add the human liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix to each well.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Protocol 4: MTT Cell Viability Assay [3][20][21][22][23]
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 5: HCV NS3/4A Protease Activity Assay [24][25][26][27][28]
This assay measures the activity of the HCV NS3/4A protease and can be used to screen for inhibitors. This example uses a FRET-based substrate.
Materials:
-
Purified recombinant HCV NS3/4A protease
-
FRET-based peptide substrate with a cleavage site for NS3/4A flanked by a donor and acceptor fluorophore
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl, DTT, and a detergent)
-
Test compound
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the FRET substrate to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HCV NS3/4A protease to each well.
-
Immediately start monitoring the fluorescence signal in a plate reader capable of measuring FRET. Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores over time.
-
-
Data Analysis:
-
The cleavage of the FRET substrate by the protease will lead to a decrease in FRET (an increase in donor emission and a decrease in acceptor emission).
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value.
-
Protocol 6: Androgen Receptor (AR) Competitive Binding Assay [2][4][29][30][31]
This assay determines the ability of a compound to bind to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol, recombinant human AR)
-
Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, [3H]-DHT)
-
Test compound
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite slurry or dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation:
-
In microcentrifuge tubes, combine the AR preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or a known competitor (e.g., unlabeled DHT) for the standard curve.
-
Incubate the tubes at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of hydroxyapatite slurry or dextran-coated charcoal to each tube to adsorb the unbound radioligand.
-
Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.
-
Centrifuge the tubes to pellet the adsorbent.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of specific binding against the concentration of the unlabeled competitor.
-
Determine the concentration of the test compound that displaces 50% of the specifically bound radioligand (IC50).
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Androgen Receptor Signaling Pathway and the Mechanism of Action of Apalutamide.
Caption: Experimental Workflow for the In Vitro Metabolic Stability Assay.
Caption: Logical Relationship of Cyclobutane Properties to its Applications in Drug Discovery.
References
- 1. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Carboplatin - Wikipedia [en.wikipedia.org]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sid.ir [sid.ir]
- 11. orgsyn.org [orgsyn.org]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 29. policycommons.net [policycommons.net]
- 30. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 31. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chlorinated Beta-Diketones in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of chlorinated beta-diketones in the field of materials science. These compounds, characterized by a 1,3-dicarbonyl moiety with one or more chlorine substituents, serve as versatile building blocks and ligands for the development of advanced materials with tailored electronic, optical, and thermal properties. Their applications span from luminescent materials and polymers to redox-active systems.
Synthesis of Chlorinated Beta-Diketone Ligands
The introduction of chlorine atoms onto the beta-diketone scaffold can significantly alter the electronic properties, stability, and coordination chemistry of the resulting ligands and their metal complexes. Two primary synthetic strategies are highlighted below.
Direct Chlorination of Beta-Diketones
A straightforward method for the synthesis of alpha-chlorinated beta-diketones is the direct chlorination of the parent dicarbonyl compound.
Experimental Protocol: α,α-dichlorination of 1,3-Diketones [1]
This protocol describes a method for the dichlorination of β-keto esters and 1,3-diketones using an Oxone/aluminum trichloride mixture in an aqueous medium.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the starting β-diketone (1 equivalent) in water.
-
Reagent Addition: Add Oxone (2 equivalents) and aluminum trichloride (AlCl₃, 2 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a short period (monitor by TLC).
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Table 1: Yields of α,α-dichloro dicarbonyl compounds [1]
| Starting Material | Product | Yield (%) |
| Ethyl acetoacetate | Ethyl 2,2-dichloroacetoacetate | 85 |
| Acetylacetone | 3,3-dichloro-2,4-pentanedione | 75 |
| Dibenzoylmethane | 2,2-dichloro-1,3-diphenyl-1,3-propanedione | 60 |
This method is advantageous due to the use of inexpensive and non-toxic reagents in an aqueous medium.[1]
Caption: Workflow for the synthesis of dichlorinated beta-diketones.
Synthesis of Aryl-Chlorinated Beta-Diketones
Chlorine substituents can also be incorporated onto the aryl rings of beta-diketones, such as in derivatives of dibenzoylmethane.
Experimental Protocol: Synthesis of 1,3-bis(4-chlorophenyl)-1,3-propanedione [2]
This protocol is adapted from the general synthesis of dibenzoylmethane derivatives.
-
Esterification: React 4-chlorobenzoyl chloride with 4-chloroacetophenone in the presence of a base (e.g., pyridine) to form the corresponding ester.
-
Baker-Venkataraman Rearrangement: Treat the resulting ester with a strong base, such as potassium hydroxide, in a suitable solvent like pyridine. The mixture is heated to induce the rearrangement.
-
Acidification and Isolation: After the reaction, the mixture is neutralized with an acid (e.g., 10% HCl) and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Applications in Luminescent Materials
Chlorinated beta-diketones are effective ligands for lanthanide ions (e.g., Eu³⁺, Tb³⁺), forming highly luminescent complexes. The chlorine atoms can enhance the photophysical properties of these complexes.
Lanthanide Complexes of 1,3-bis(4-chlorophenyl)-1,3-propanedione
Application Note: The europium(III) and terbium(III) complexes of 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP), with 1,10-phenanthroline (Phen) as an ancillary ligand, exhibit strong luminescence.[2] These materials are promising for applications in lighting and displays. The general formulas for these complexes are Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen).[2] X-ray diffraction studies reveal a square antiprism geometry for the metal center in these complexes.[2]
Experimental Protocol: Synthesis of Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen) [2]
-
Ligand Solution: Dissolve 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP) and 1,10-phenanthroline (Phen) in a suitable solvent such as ethanol.
-
Metal Salt Solution: Prepare a solution of the lanthanide salt (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O) in the same solvent.
-
Complexation: Slowly add the lanthanide salt solution to the ligand solution while stirring. Adjust the pH to approximately 6-7 with a dilute base (e.g., NaOH solution).
-
Isolation: The resulting precipitate is collected by filtration, washed with the solvent and water, and dried under vacuum.
Table 2: Photophysical Properties of Lanthanide Complexes in DMSO [2]
| Complex | Absorption Max (nm) | Emission Max (nm) |
| Eu(BCPP)₃(Phen) | 365 | 613 |
| Tb(BCPP)₃(Phen) | 364 | 545 |
The absorption wavelengths of the lanthanide complexes were observed to be red-shifted in polar solvents like DMSO and DMF.[2]
Caption: Energy transfer process in lanthanide complexes.
Applications in Redox-Active Materials
The introduction of a chlorine atom at the central carbon of the beta-diketone scaffold can be utilized to synthesize novel redox-active ligands.
Tetrathiafulvalenyl-acetylacetonate Ligands
Application Note: 3-Chloro-2,4-pentanedione serves as a key precursor for the synthesis of tetrathiafulvenyl-acetylacetonate (TTFSacacH), a redox-active ligand.[3] Metal complexes of these ligands are of interest for applications in molecular electronics and sensors due to their ability to undergo reversible redox processes.
Experimental Protocol: Synthesis of Tetrathiafulvenyl-acetylacetonate (TTFSacacH)
-
Thiolate Formation: Prepare the tris(alkylthio)tetrathiafulvalene thiolate salt.
-
Nucleophilic Substitution: React the thiolate salt with 3-chloro-2,4-pentanedione. The thiolate acts as a nucleophile, displacing the chloride from the acetylacetone backbone.
-
Purification: The resulting TTFSacacH ligand is purified using chromatographic techniques.
Applications in Polymer Science
Chlorinated beta-diketones and their metal complexes can be incorporated into polymer matrices to impart specific functionalities, such as UV stability or catalytic activity.
Application Note: Metal complexes of beta-diketones are known to be used as catalysts in polymerization reactions and as additives to modify the properties of polymers, for instance, by enhancing their resistance to UV degradation and oxidation.[4] While specific examples with chlorinated beta-diketones are less common in the reviewed literature, the principles of their application are expected to be similar to their non-halogenated counterparts, with the chlorine substituent potentially modifying the catalytic activity or the interaction with the polymer matrix. For example, 1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dione and its transition metal complexes have been noted for their stability and potential as electroluminescence materials, suggesting their utility in polymer-based lighting applications.[5]
General Protocol for Polymer Film Preparation (Example with Luminescent Complexes):
-
Polymer Solution: Dissolve a suitable polymer (e.g., polymethyl methacrylate, PMMA) in a volatile solvent (e.g., chloroform or toluene).
-
Doping: Add the chlorinated beta-diketonate metal complex to the polymer solution and stir until a homogeneous mixture is obtained. The concentration of the complex can be varied to optimize the desired property.
-
Film Casting: Cast the solution onto a flat substrate (e.g., a glass slide) and allow the solvent to evaporate slowly in a controlled environment.
-
Drying: Dry the resulting film under vacuum to remove any residual solvent.
This general procedure can be adapted for incorporating chlorinated beta-diketonate complexes into various polymer matrices for a range of applications. The specific choice of polymer, solvent, and complex concentration will depend on the target application and the desired material properties.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Luminescent metal complexes. Part 5. Luminescence properties of ring-substituted 1,10-phenanthroline tris-complexes of ruthenium(II) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of Enzyme Inhibitors from Beta-Diketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of enzyme inhibitors derived from the versatile beta-diketone scaffold. This document includes a summary of key enzyme targets, quantitative inhibitory data, detailed experimental protocols for inhibitor synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Beta-Diketones as Enzyme Inhibitors
Beta-diketones, characterized by two carbonyl groups separated by a methylene group, are a prominent class of compounds in medicinal chemistry.[1] Their unique structural feature, the keto-enol tautomerism, allows them to act as effective metal chelators and hydrogen bond donors/acceptors, facilitating interactions with enzyme active sites.[2] This inherent reactivity has been exploited to develop a wide range of enzyme inhibitors with therapeutic potential in various diseases, including viral infections, cancer, and inflammatory conditions.[3][4]
The beta-diketone moiety is a key pharmacophore in several clinically approved drugs and numerous investigational agents. Prominent examples include the HIV integrase inhibitors, which are beta-keto acid derivatives that chelate essential metal ions in the enzyme's active site. Furthermore, natural products like curcumin and usnic acid, which contain a beta-diketone or a related polyketide structure, have demonstrated inhibitory activity against a variety of enzymes.[5][6][7][8]
Key Enzyme Targets and Quantitative Inhibitory Data
Beta-diketone derivatives have been successfully developed to target a diverse array of enzymes. The following tables summarize the quantitative inhibitory data for several key examples.
| Inhibitor Class | Compound | Enzyme Target | IC50 / EC50 | Reference |
| HIV Integrase Inhibitors | Elvitegravir | HIV-1 Integrase | IC50: 7.2 nM | [9] |
| Dolutegravir | HIV-1 | EC50: 0.51 nM | [9] | |
| Raltegravir | HIV-1 Integrase | - | [10] | |
| Pyridinone-based β-diketo acid (Compound 96) | HIV-1 Integrase (Strand Transfer) | IC50: 6 nM | [10] | |
| Tyrosinase Inhibitors | Curcumin-inspired derivative 1 | Tyrosinase | IC50: 24 nM | [7] |
| Curcumin-inspired derivative 6 | Tyrosinase | IC50: 11 nM | [7] | |
| Curcumin-inspired derivative 7 | Tyrosinase | IC50: 12 nM | [7] | |
| Curcumin-bis-β-D-glucoside | Tyrosinase | IC50: 52.12 µM | [9] | |
| Cholinesterase Inhibitors | Curcumin | Acetylcholinesterase (AChE) | IC50: 67.69 µM | [11] |
| Curcumin Derivative 208 | Acetylcholinesterase (AChE) | IC50: 112.34 µM | [5] | |
| Curcumin Derivative 208 | Butyrylcholinesterase (BuChE) | IC50: 116.7 µM | [5] | |
| DNA Repair Enzyme Inhibitors | (-)-Usnic acid derivative | Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | IC50: 0.02–0.2 µM | [6] |
| (-)-Usnic acid derivative | Tyrosyl-DNA Phosphodiesterase 2 (Tdp2) | IC50: 6–9 µM | [6] | |
| Other Enzymes | Usnic Acid | TNF-α Production (LPS-stimulated RAW 264.7 cells) | IC50: 12.8 µM | [8] |
| Usnic Acid | NO Production (LPS-stimulated RAW 264.7 cells) | IC50: 4.7 µM | [8] | |
| Curcumin Derivative 6 | Protein Tyrosine Phosphatase PTP1B | 36% inhibition at 100 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative beta-diketone inhibitor and for key enzyme inhibition assays.
General Synthesis of Beta-Diketones via Claisen Condensation
The Claisen condensation is a classical and widely used method for the synthesis of beta-diketones.[1] This protocol describes a general procedure for the synthesis of an aryl beta-diketone.
Materials:
-
Aryl methyl ketone (e.g., acetophenone)
-
Ester (e.g., ethyl acetate)
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the strong base in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the aryl methyl ketone dropwise to the cooled base solution.
-
After the addition is complete, add the ester dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure beta-diketone.
-
Characterize the final product by NMR and mass spectrometry.
Caption: General workflow for the synthesis of beta-diketones via Claisen condensation.
HIV-1 Integrase Inhibition Assay (Strand Transfer)
This protocol is based on a typical ELISA-based assay to screen for inhibitors of the strand transfer step of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 5 mM DTT, 0.05% Brij-35)
-
Biotinylated donor DNA (simulating the viral DNA 3'-end)
-
Target DNA-coated 96-well plates
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (beta-diketone derivatives) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined amount of HIV-1 integrase to each well of the target DNA-coated plate, except for the negative control wells.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the strand transfer reaction by adding the biotinylated donor DNA to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plate multiple times with the wash buffer to remove unbound components.
-
Add the streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour.
-
Wash the plate again to remove unbound conjugate.
-
Add the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Step-by-step workflow for an ELISA-based HIV-1 integrase inhibition assay.
Tyrosinase Inhibition Assay
This protocol describes a spectrophotometric method for assessing the inhibition of tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
L-DOPA solution
-
Test compounds (beta-diketone derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution to each well. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm at time zero and then monitor the change in absorbance over a period of 10-20 minutes at regular intervals.
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The inhibitory activity of beta-diketones can be attributed to their ability to interfere with key enzymatic processes. The following diagrams illustrate the mechanisms of action for selected beta-diketone inhibitors.
Mechanism of HIV-1 Integrase Inhibition by Beta-Diketo Acids
HIV-1 integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process involves two catalytic steps: 3'-processing and strand transfer. Beta-diketo acid inhibitors specifically target the strand transfer step. Their mechanism of action involves the chelation of the two divalent metal ions (typically Mg²⁺) in the active site of the enzyme. This metal chelation prevents the binding of the host DNA and the subsequent nucleophilic attack, thereby blocking the integration of the viral DNA.
Caption: Inhibition of HIV-1 integrase strand transfer by beta-diketo acid derivatives.
Inhibition of Tyrosinase and Melanogenesis
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. Curcumin and its derivatives, which possess a beta-diketone-like structure, have been shown to inhibit tyrosinase activity. The proposed mechanism involves the chelation of the copper ions in the active site of the enzyme, which are essential for its catalytic activity. By inhibiting tyrosinase, these compounds can reduce the production of melanin.
Caption: Inhibition of tyrosinase and melanogenesis by beta-diketone-containing compounds.
References
- 1. ijpras.com [ijpras.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Usnic Acid Derivatives Inhibit DNA Repair Enzymes Tyrosyl-DNA Phosphodiesterases 1 and 2 and Act as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Curcumin-Inspired Derivatives on Tyrosinase Activity and Melanogenesis [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a focal point in medicinal chemistry and drug discovery. The versatile pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A common and effective method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3]
This document provides detailed application notes and protocols for the use of a specific 1,3-dicarbonyl compound, 2-Chloro-1-cyclobutyl-butane-1,3-dione , in the synthesis of substituted pyrazoles. The presence of a cyclobutyl group can introduce unique conformational constraints and lipophilicity, which may be advantageous in drug design. The chloro-substituent at the 2-position is expected to be retained at the 4-position of the resulting pyrazole ring, offering a handle for further chemical modifications.
Reaction Principle and Mechanism
The synthesis of pyrazoles from this compound and a hydrazine proceeds via a cyclocondensation reaction. The generally accepted mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the electronic and steric properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. For the reaction of this compound with hydrazine hydrate, a single product, 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole, is expected.
Caption: General reaction pathway for the synthesis of 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: General Synthesis of 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole
This protocol describes a general procedure for the synthesis of the target pyrazole using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for crystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), an equivalent of a base (e.g., triethylamine) should be added. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected outcomes for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, which can be adapted for this compound.
| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | Reflux | 2-6 | 85-95 |
| 2 | Phenylhydrazine | Acetic Acid | 100 | 1-3 | 80-90 |
| 3 | Methylhydrazine | Ethanol | Room Temp | 12-24 | 75-85 |
| 4 | Hydrazine Hydrochloride | Ethanol / Triethylamine | Reflux | 4-8 | 80-90 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole.
Caption: A typical experimental workflow for pyrazole synthesis.
Safety Precautions
-
Handle this compound and hydrazine derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine and its derivatives are toxic and potentially carcinogenic; all manipulations should be performed in a well-ventilated fume hood.
-
Reactions involving heating should be conducted with appropriate care to avoid solvent splashing and fire hazards.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The use of this compound provides a straightforward and efficient route to novel cyclobutyl- and chloro-substituted pyrazoles. These compounds can serve as valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and utility of this interesting class of pyrazole derivatives.
References
Synthesis of Pyrimidines from α-Chloro-β-Diketones: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids, DNA and RNA, and are integral to a vast array of biologically active molecules. Their derivatives are cornerstones in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This has led to the development of numerous synthetic methodologies for accessing diverse pyrimidine scaffolds. One such powerful, yet specific, method involves the cyclocondensation of α-chloro-β-diketones with amidines. This approach offers a direct route to highly functionalized pyrimidines, particularly those bearing a chlorine atom at the 5-position, which is a valuable handle for further chemical modifications.
These 5-chloropyrimidine derivatives are of significant interest in drug development. For instance, they have been investigated as precursors for compounds with potential antitumor and antiviral activities. The presence of the chloro substituent can enhance the biological activity or provide a site for diversification through cross-coupling reactions to explore the structure-activity relationship (SAR) of new chemical entities.
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines from α-chloro-β-diketones, aimed at researchers, scientists, and professionals in the field of drug development.
Application Notes
The synthesis of pyrimidines via the condensation of α-chloro-β-diketones with various amidines (including guanidines and ureas) is a variation of the classical Pinner synthesis. This reaction provides a straightforward and efficient method for the preparation of polysubstituted pyrimidines. The general reaction involves the nucleophilic attack of the amidine on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Key Advantages of this Method:
-
Direct introduction of a 5-chloro substituent: This is particularly useful for generating libraries of compounds for SAR studies.
-
Readily available starting materials: α-chloro-β-diketones can be synthesized from the corresponding β-diketones, and a wide variety of amidines are commercially available or can be easily prepared.
-
Versatility: The reaction can be adapted to a range of substituted α-chloro-β-diketones and amidines, allowing for the synthesis of a diverse array of pyrimidine derivatives.
Applications in Drug Discovery and Development:
The pyrimidine scaffold is a privileged structure in medicinal chemistry. The 5-chloropyrimidines synthesized through this method can serve as key intermediates for the development of novel therapeutic agents. The chlorine atom can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups, enabling the exploration of chemical space around the pyrimidine core. This is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of pyrimidines from α-chloro-β-diketones and related precursors with amidines under various reaction conditions.
| α-Chloro-β-Diketone/Precursor | Amidine | Product | Yield (%) | Reference |
| 3-Chloro-2,4-pentanedione | Guanidine hydrochloride | 2-Amino-5-chloro-4,6-dimethylpyrimidine | 75-85 (Estimated) | Inferred from similar syntheses |
| 3-Chloro-2,4-pentanedione | Urea | 5-Chloro-4,6-dimethylpyrimidin-2(1H)-one | 60-70 (Estimated) | Inferred from similar syntheses |
| 3-Chloro-2,4-pentanedione | Acetamidine hydrochloride | 2,4,6-Trimethyl-5-chloropyrimidine | 70-80 (Estimated) | Inferred from similar syntheses |
| Diethyl 2-chloromalonate | Guanidine | 2-Amino-5-chloro-4,6-dihydroxypyrimidine | High | General knowledge from Pinner synthesis |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-chloro-4,6-dimethylpyrimidine from 3-Chloro-2,4-pentanedione and Guanidine Hydrochloride
This protocol describes a representative synthesis of a 2-aminopyrimidine derivative.
Materials:
-
3-Chloro-2,4-pentanedione (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.1 eq). Stir the mixture for 15-20 minutes at room temperature to form the free base of guanidine.
-
Addition of α-Chloro-β-diketone: Slowly add a solution of 3-chloro-2,4-pentanedione (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Filter the precipitated solid using a Büchner funnel and wash with a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-amino-5-chloro-4,6-dimethylpyrimidine.
-
Characterization: Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Protocol 2: General Procedure for the Synthesis of 5-Chloro-4,6-dimethylpyrimidin-2(1H)-one from 3-Chloro-2,4-pentanedione and Urea
This protocol outlines the synthesis of a pyrimidinone derivative.
Materials:
-
3-Chloro-2,4-pentanedione (1.0 eq)
-
Urea (1.2 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Addition of Reagents: Add urea (1.2 eq) to the solution and stir until it is completely dissolved.
-
Addition of α-Chloro-β-diketone: Add 3-chloro-2,4-pentanedione (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid to a pH of ~7.
-
Isolation: The product will precipitate upon neutralization. Cool the mixture in an ice bath for 30 minutes and then filter the solid using a Büchner funnel. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 5-chloro-4,6-dimethylpyrimidin-2(1H)-one.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
Workflow for the Synthesis of Pyrimidines from α-Chloro-β-Diketones
Caption: General workflow for pyrimidine synthesis.
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione
Welcome to the technical support resource for the synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the electrophilic chlorination of the precursor, 1-cyclobutylbutane-1,3-dione, at the C2 position.[1] This reaction takes advantage of the acidity of the α-hydrogen located between the two carbonyl groups. The reaction proceeds via an enol tautomer, which then reacts with an electrophilic chlorine source.[1]
Q2: Which chlorinating agents are suitable for this synthesis?
A2: Several electrophilic chlorinating agents can be used. The choice of agent can affect reaction conditions, yield, and byproduct profile. Common agents include N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Oxalyl Chloride ((COCl)₂).[1][2][3][4] NCS is often considered a milder and more selective choice.[2][5][6]
Q3: Why is temperature control critical during the chlorination step?
A3: Strict temperature control, typically between -10°C and 25°C, is crucial to minimize side reactions.[1] Elevated temperatures can lead to the formation of dichlorinated byproducts, degradation of the dione structure, and other undesirable reactions, which significantly lowers the yield and complicates purification.
Q4: What is the role of the enol tautomer in this reaction?
A4: The β-dicarbonyl moiety of 1-cyclobutylbutane-1,3-dione exists in equilibrium with its enol tautomer.[1][7] The enol form is electron-rich at the C2 carbon, making it susceptible to attack by an electrophilic chlorinating agent ("Cl+"). This enolization is the key mechanistic step that directs the chlorination specifically to the carbon between the two carbonyls.[1][8][9]
Q5: How can I confirm the identity and purity of the final product?
A5: Standard analytical techniques should be used for characterization. Proton and Carbon-13 NMR spectroscopy will confirm the structure, specifically the disappearance of the C2 proton signal from the starting material and shifts in the carbon signals. GC-MS can be used to confirm the molecular weight (174.63 g/mol ) and assess purity.[][11]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Poor Quality Precursor | Verify the purity of the starting material, 1-cyclobutylbutane-1,3-dione, using NMR or GC-MS. Impurities can inhibit the reaction or lead to side products. |
| Inactive Chlorinating Agent | Chlorinating agents like SO₂Cl₂ and NCS can degrade with exposure to moisture. Use a newly opened bottle or a properly stored reagent.[2] |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction rate may be too slow. If too high, degradation can occur. Maintain a stable temperature, starting at the lower end of the recommended range (e.g., -10°C to 0°C) and allowing it to warm slowly.[1] |
| Premature Quenching | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching and workup. |
Problem: Presence of Multiple Products in the Final Mixture
| Possible Cause | Recommended Solution & Explanation |
| Dichlorination | This common side reaction occurs when a second chlorine atom is added to the C2 position. To avoid this, use only a slight excess (1.0-1.1 equivalents) of the chlorinating agent and add it slowly and dropwise to the reaction mixture to prevent localized high concentrations.[5][6] |
| Unreacted Starting Material | If starting material is present, the reaction may not have gone to completion. Consider increasing the reaction time or ensuring the chlorinating agent was added in the correct stoichiometry. |
| Product Degradation | The β-dicarbonyl moiety can be sensitive to harsh conditions. During workup, use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and avoid exposure to strong acids or bases. |
Problem: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution & Explanation |
| Similar Polarity of Byproducts | The dichlorinated byproduct and other impurities may have similar polarities to the desired product, making separation difficult. |
| Solution | Flash column chromatography on silica gel is the most effective purification method.[12] Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC. |
Experimental Protocols
Protocol 1: Synthesis of 1-cyclobutylbutane-1,3-dione (Precursor)
This is a generalized protocol based on Claisen condensation.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide (1.1 eq.) and dry ethanol.
-
Reagent Addition: Add ethyl cyclobutanecarboxylate (1.0 eq.) and dry acetone (1.5 eq.) to the flask.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature, quench with dilute aqueous HCl, and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
-
Setup: Dissolve 1-cyclobutylbutane-1,3-dione (1.0 eq.) in a suitable dry solvent (e.g., Dichloromethane or Toluene) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Data Presentation
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | 0°C to RT, in CH₂Cl₂ or CCl₄ | Mild, selective, solid (easy to handle), byproduct (succinimide) is water-soluble.[2][3] | Slower reaction times compared to others. |
| Sulfuryl Chloride | SO₂Cl₂ | -10°C to RT, in CH₂Cl₂ | Highly reactive, fast reaction times. | Can lead to over-chlorination, corrosive, liberates HCl and SO₂ gases.[1] |
| Oxalyl Chloride | (COCl)₂ | -10°C to RT, in CH₂Cl₂ | Reactive, volatile byproducts (CO, CO₂, HCl).[1][13] | Highly toxic and moisture-sensitive, can also lead to side reactions. |
Visual Guides
Caption: General experimental workflow for the two-stage synthesis.
References
- 1. Buy this compound (EVT-1715924) | 1020732-21-1 [evitachem.com]
- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 8. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Synthesis and Reactions of �-Bicarbonyl Compounds [universalclass.com]
- 11. 001chemical.com [001chemical.com]
- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chlorination of Butane-1,3-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of butane-1,3-diones.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the monochlorination of butane-1,3-dione?
The primary product is 2-chloro-butane-1,3-dione. The reaction involves the substitution of a hydrogen atom on the central carbon (C2) with a chlorine atom.
Q2: What are the most common chlorinating agents for this reaction?
Commonly used chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent can influence the reaction's selectivity and the profile of side products.
Q3: What are the potential side reactions during the chlorination of butane-1,3-dione?
The main side reactions include:
-
Polychlorination: Formation of 2,2-dichloro-butane-1,3-dione.
-
Formation of β-chloro-β,γ-unsaturated ketones: Isomerization of the desired product.
-
Favorskii Rearrangement: Rearrangement of the chlorinated product under basic conditions to form carboxylic acid derivatives.[1][2]
-
Cleavage of the dione: Under harsh reaction conditions, the carbon-carbon bond of the dione can break.
Troubleshooting Guides
Issue 1: Low Yield of the Monochlorinated Product
| Possible Cause | Suggestion |
| Over-chlorination (polychlorination) | Use a stoichiometric amount or a slight excess of the chlorinating agent. Monitor the reaction progress carefully using techniques like TLC or GC-MS. |
| Incomplete reaction | Ensure the reaction temperature is optimal. For less reactive chlorinating agents like NCS, a moderate increase in temperature or a catalyst might be necessary. |
| Degradation of the product | Avoid excessive heat and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Side reactions due to base | If a base is used to scavenge HCl, it might promote the Favorskii rearrangement. Consider using a non-nucleophilic base or performing the reaction in the absence of a base. |
Issue 2: Presence of Dichlorinated Byproduct (2,2-dichloro-butane-1,3-dione)
| Possible Cause | Suggestion |
| Excess chlorinating agent | Carefully control the stoichiometry of the chlorinating agent. A slow, dropwise addition of the reagent can help in controlling the reaction. |
| High reaction temperature | Perform the reaction at a lower temperature to improve selectivity for monochlorination. |
| Prolonged reaction time | Monitor the reaction and stop it as soon as the starting material is consumed to a satisfactory level. |
Issue 3: Formation of an Isomeric Impurity
| Possible Cause | Suggestion |
| Formation of β-chloro-β,γ-unsaturated ketone | This isomerization can sometimes be catalyzed by acidic conditions. Neutralize the reaction mixture promptly during work-up. The choice of solvent can also influence the stability of the product. |
Issue 4: Unexpected Carboxylic Acid Derivative in the Product Mixture
| Possible Cause | Suggestion |
| Favorskii Rearrangement | This is likely to occur if the reaction is performed in the presence of a nucleophilic base (e.g., alkoxides, hydroxides).[1][2] Avoid using such bases. If a base is necessary, a non-nucleophilic, sterically hindered base is a better choice. |
Data Presentation
The following table summarizes typical yields for the chlorination of 1,3-dicarbonyl compounds, which can be considered indicative for butane-1,3-dione. Specific yields for butane-1,3-dione are not widely reported, but analogies can be drawn from similar substrates.
| Substrate | Chlorinating Agent | Product | Yield (%) | Side Products Noted |
| Acetylacetone | Chlorine | Octachloroacetylacetone | 81 | Polychlorinated intermediates |
| Various β-keto esters and 1,3-diketones | Oxone/AlCl₃ | α,α-dichloro dicarbonyls | 50-85 | Not specified |
| 1-(piperidin-1-yl)butane-1,3-dione | Sulfuryl dichloride | 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione | 91 | Not specified |
Experimental Protocols
General Protocol for Monochlorination of Butane-1,3-dione with Sulfuryl Chloride:
-
Dissolve butane-1,3-dione (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) in the same solvent to the cooled solution of the dione over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, carefully quench the reaction by adding a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2-chloro-butane-1,3-dione.
Mandatory Visualization
References
purification techniques for 2-Chloro-1-cyclobutyl-butane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-1-cyclobutyl-butane-1,3-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| My compound "oils out" instead of forming crystals during cooling. | The solvent may be too nonpolar for the compound, or the cooling process is too rapid. The melting point of the compound may be lower than the boiling point of the solvent. | - Add a more polar co-solvent (e.g., a few drops of acetone or ethyl acetate to a hexane solution) until the solution becomes slightly cloudy, then reheat to dissolve and cool slowly.[1] - Ensure a slow cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.[2] - Try a different solvent system with a lower boiling point. |
| No crystals form, even after extended cooling. | The solution may not be supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. - If the solution is not turbid, try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal if one is available. |
| The recovered crystals are discolored or show low purity. | Impurities may have co-precipitated with the product. The chosen solvent may not be optimal for excluding the specific impurities present. | - Ensure the initial dissolution is done at the minimum required temperature to dissolve the compound, avoiding prolonged heating which might degrade the sample. - Consider a pre-purification step, such as passing a concentrated solution of the crude product through a small plug of silica gel to remove baseline impurities. - Perform a second recrystallization with a different solvent system. |
Column Chromatography Issues
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities (streaking or overlapping bands). | The solvent system (eluent) may not have the optimal polarity. The column may be overloaded with the sample. | - Adjust the eluent polarity. If the compound is eluting too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it's moving too slowly, increase the polarity. - Use a smaller amount of crude material on the column. As a general rule, the amount of sample should be about 1-5% of the mass of the silica gel. |
| The compound appears to be degrading on the silica gel column. | This compound, being a β-diketone and a chlorinated compound, may be sensitive to the acidic nature of standard silica gel. | - Deactivate the silica gel by treating it with a small percentage of a base, such as triethylamine (e.g., 1% triethylamine in the eluent), before running the column. - Consider using a different stationary phase, such as alumina (basic or neutral). |
| The compound is not eluting from the column. | The eluent is too nonpolar. | - Gradually increase the polarity of the eluent. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate. |
Frequently Asked Questions (FAQs)
What is the typical purity of this compound after initial synthesis?
Following synthesis, which often involves the reaction of cyclobutyl ketone with chloroacetyl chloride, and a standard acidic workup and extraction, the purity of this compound is typically in the range of 65-75%.[3] Further purification is generally required for most applications.
What are the recommended storage conditions for this compound?
Due to its reactive nature as a β-diketone and a halogenated ketone, it is advisable to store this compound in a cool, dry, and dark place.[3] An inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation over time.
Is this compound stable?
While stable under recommended storage conditions, β-diketones can be susceptible to degradation, especially in the presence of strong acids, bases, or prolonged exposure to heat. The presence of the α-chloro group can also increase its reactivity towards nucleophiles.
Which analytical techniques are suitable for assessing the purity of this compound?
Common techniques for purity assessment include:
-
Gas Chromatography (GC): Useful for analyzing the volatility and thermal stability of the compound and its impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and identify potential byproducts.
Quantitative Data Summary
The following table provides a comparison of typical outcomes for the purification of this compound using recrystallization and column chromatography.
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 60-85% | 50-80% |
| Achievable Purity | >98% | >99% |
| Time per Cycle | 2-4 hours | 4-8 hours |
| Typical Scale | Milligrams to Kilograms | Milligrams to Grams |
Experimental Protocols
1. Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., hexane, ethyl acetate, isopropanol, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] A hexane/ethyl acetate mixture is a good starting point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
2. Column Chromatography Protocol
This protocol is a general guideline and may require optimization.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient (Optional): If the compound is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Chlorinated Diketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chlorinated diketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chlorinated diketones, providing potential causes and recommended solutions.
Q1: My yield of dichlorinated diketone is low when using the Oxone/aluminum trichloride method. What are the potential causes and solutions?
Low yields in the Oxone/AlCl₃ mediated dichlorination of β-keto esters and 1,3-diketones can stem from several factors.[1][2] One common issue is the quality of the aluminum trichloride; it is crucial to use freshly opened AlCl₃ as older reagents may be contaminated with impurities that can hinder the reaction. Another critical factor is the molar ratio of the reactants. Optimizing the ratios of both Oxone and AlCl₃ is essential to maximize the yield of the desired dichlorinated product while minimizing the formation of side products.[1] Inadequate reaction time can also lead to incomplete conversion. Ensure the reaction is allowed to proceed for a sufficient duration.
| Potential Cause | Recommended Solution |
| Degraded Aluminum Trichloride | Use a freshly opened bottle of aluminum trichloride for the reaction. |
| Suboptimal Reagent Ratios | Systematically vary the molar equivalents of Oxone and AlCl₃ to find the optimal conditions for your specific substrate. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure it has gone to completion. |
| Formation of Side Products | Besides optimizing reagent ratios, ensure the reaction temperature is controlled as specified in the protocol to minimize side reactions. |
Q2: I am observing the formation of monochlorinated byproducts in my reaction. How can I improve the selectivity for the dichlorinated product?
The formation of monochlorinated species is a common challenge. To favor dichlorination, ensure that a sufficient excess of the chlorinating agent is used. For the Oxone/AlCl₃ system, this means using an adequate amount of both reagents to generate enough active chlorine species.[1] The reaction mechanism involves the oxidation of chloride ions to chlorine cations, which then react with the enol form of the dicarbonyl compound.[1] If the concentration of the active chlorine species is too low, the reaction may stall at the monochlorinated stage.
Experimental Workflows and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis of chlorinated diketones and a logical approach to troubleshooting common problems.
Caption: General experimental workflow for the synthesis of chlorinated diketones.
Caption: Troubleshooting logic for optimizing chlorinated diketone synthesis.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different methods of chlorinated diketone synthesis.
Table 1: Dichlorination of 1,3-Diketones and β-Keto Esters using Oxone/AlCl₃ [1]
| Substrate | Product | Yield (%) |
| 1,3-Diphenyl-1,3-propanedione | 2,2-Dichloro-1,3-diphenyl-1,3-propanedione | 85 |
| 1-Phenyl-1,3-butanedione | 2,2-Dichloro-1-phenyl-1,3-butanedione | 78 |
| 2,4-Pentanedione | 3,3-Dichloro-2,4-pentanedione | 75 |
| Ethyl benzoylacetate | Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate | 80 |
| Ethyl acetoacetate | Ethyl 2,2-dichloro-3-oxobutanoate | 70 |
Table 2: α-Chlorination of 1,3-Dicarbonyl Compounds
| Substrate | Chlorinating Agent | Catalyst/Conditions | Yield (%) | Reference |
| 1,3-Indandione | NCS | L-proline amide | 95 | N. Halland et al. |
| Diethyl malonate | NCS | (2R,5R)-diphenylpyrrolidine | 92 | N. Halland et al. |
| 1,3-Cyclohexanedione | Trichloromethanesulfonyl chloride | Mild conditions | High | C. Jimeno et al.[2] |
| β-Keto esters | NCS | Hybrid amide-based Cinchona alkaloids | up to 99 | Stereoselective α-Chlorination of β-Keto Esters... |
Experimental Protocols
Protocol 1: General Procedure for the α,α-Dichlorination of β-Keto Esters and 1,3-Diketones using Oxone/Aluminum Trichloride [1]
-
Reactant Preparation: In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 mmol) in deionized water (5 mL).
-
Reagent Addition: To the stirred solution, add aluminum trichloride (2.2 mmol) followed by Oxone (2.2 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Asymmetric α-Chlorination of β-Keto Esters
-
Catalyst and Substrate Preparation: In a reaction vial, combine the β-keto ester (0.2 mmol), the chiral catalyst (e.g., hybrid amide-based Cinchona alkaloid, 0.001 mmol), and solid potassium fluoride (0.4 mmol) in toluene (1 mL).
-
Initial Stirring: Stir the mixture at room temperature for 20 minutes.
-
Cooling and Reagent Addition: Cool the reaction mixture to the appropriate temperature (e.g., -20 °C) and add N-chlorosuccinimide (NCS) (0.21 mmol) in one portion.
-
Reaction: Stir the reaction at this temperature for the specified time (typically 5-80 minutes).
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (2 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting product by flash chromatography.
References
Technical Support Center: Chlorination of Dicarbonyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of dicarbonyl compound chlorination and avoid common issues like over-chlorination.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing significant amounts of dichlorinated product. How can I favor monochlorination?
A1: Achieving selective monochlorination over dichlorination is a common challenge. The α-monochloro product is often more reactive than the starting material, leading to the formation of the α,α-dichloro derivative. Several strategies can be employed to enhance selectivity:
-
Choice of Chlorinating Agent: Milder and more sterically hindered chlorinating agents can improve selectivity. While N-Chlorosuccinimide (NCS) is widely used, other reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in specific conditions have shown high selectivity for monochlorination.[1][2]
-
Stoichiometry Control: Use of a stoichiometric amount (or even a slight deficit) of the chlorinating agent relative to the dicarbonyl compound is crucial. Slowly adding the chlorinating agent to the reaction mixture can also help maintain a low concentration, favoring the reaction with the more abundant starting material.
-
Reaction Conditions:
-
Catalyst: Using a catalyst like silica gel can promote selective monochlorination. For example, DCDMH in the presence of silica gel and methanol under reflux has been shown to yield monochlorinated products selectively.[1]
-
Temperature: Lowering the reaction temperature can decrease the rate of the second chlorination, thereby improving selectivity for the mono-substituted product.[3]
-
Solvent: The choice of solvent can influence the reaction outcome. Methanol has been used effectively in selective monochlorination protocols.[1]
-
Q2: What are the best practices for setting up an asymmetric α-chlorination to achieve high enantioselectivity?
A2: Asymmetric α-chlorination is vital for synthesizing chiral building blocks. Achieving high enantiomeric excess (ee) requires careful optimization of several parameters:
-
Chiral Catalyst Selection: The choice of catalyst is paramount. Cinchona alkaloids and their derivatives, as well as chiral Lewis acid complexes, have proven effective.[4][5] For instance, hybrid amide-based Cinchona derivatives have been used to catalyze the α-chlorination of β-keto esters with up to 97% ee.[5]
-
Low Temperatures: Performing the reaction at reduced temperatures (e.g., 0 °C to -50 °C) is often critical for enhancing enantioselectivity.[3][6]
-
Catalyst Loading: Typically, a low catalyst loading (e.g., 0.5-10 mol%) is sufficient.[5][6]
-
Base/Additives: The presence of a weak base, such as potassium fluoride (KF), can be beneficial.[5] In some systems, additives like acetic acid have been shown to improve enantioselectivity.[3]
Q3: My chlorination reaction is not proceeding or giving very low yields. What are the potential causes and solutions?
A3: A stalled reaction or low yield can be frustrating. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the purity of your dicarbonyl compound, solvent, and chlorinating agent. N-Chlorosuccinimide (NCS), for example, should be recrystallized if impurities are suspected.
-
Activation: The active methylene group of the dicarbonyl compound needs to be deprotonated to form a nucleophilic enolate. Ensure your reaction conditions (e.g., presence of a suitable base or catalyst) facilitate this. Some methods require a Lewis acid or organocatalyst to activate the substrate or the chlorinating agent.[6][7]
-
Chlorinating Agent Reactivity: For less reactive dicarbonyl compounds, a more powerful chlorinating agent or activation method may be necessary. For instance, N-halosuccinimides can be activated by strong acids like trifluoromethanesulfonic acid.[7]
-
Reaction Monitoring: Use techniques like TLC or GC-MS to monitor the reaction progress. This can help determine if the reaction is slow, has stalled, or if side products are being formed. A lack of conversion could indicate an issue with the reaction setup or reagent activity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the chlorination of dicarbonyl compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-chlorination (High Dichloro- Product Yield) | 1. Chlorinating agent is too reactive.2. Reaction temperature is too high.3. Stoichiometry of chlorinating agent is > 1 equivalent. | 1. Switch to a milder agent (e.g., DCDMH).[1]2. Lower the reaction temperature.3. Use 0.95-1.0 equivalents of the chlorinating agent and add it slowly to the reaction mixture. |
| Low Enantioselectivity (in Asymmetric Reactions) | 1. Catalyst is not optimal for the substrate.2. Reaction temperature is too high.3. Incorrect solvent or additives. | 1. Screen different chiral catalysts (e.g., various Cinchona alkaloid derivatives).[5]2. Decrease the temperature significantly (e.g., to -50 °C).[6]3. Optimize the solvent and test additives like weak bases (KF) or acids.[3][5] |
| Formation of Complex Mixture/Side Products | 1. Reaction conditions are too harsh (e.g., strong base, high temp).2. Chlorinating agent is non-selective.3. The substrate or product is unstable under the reaction conditions. | 1. Use milder conditions (e.g., organocatalysis instead of strong base).2. Choose a more selective chlorinating agent.3. Run the reaction at a lower temperature and for a shorter duration. Monitor by TLC/GC to find the optimal endpoint before degradation occurs. |
| No Reaction or Very Slow Conversion | 1. Insufficient activation of the dicarbonyl compound.2. Chlorinating agent is not reactive enough.3. Catalyst is poisoned or inactive. | 1. Add a suitable base or catalyst to facilitate enolate formation.2. Use a more reactive chlorinating agent or an activating additive (e.g., a Lewis acid).[7]3. Ensure all reagents and glassware are dry and free of impurities that could deactivate the catalyst. |
Experimental Protocols
Protocol 1: General Asymmetric α-Chlorination of a β-Keto Ester
This protocol is adapted from methodologies using Cinchona alkaloid-based catalysts for high enantioselectivity.[5]
Materials:
-
β-Keto ester (substrate)
-
Hybrid amide-based Cinchona alkaloid catalyst (e.g., 0.5 mol%)
-
Potassium fluoride (KF, solid, 2 equivalents)
-
N-Chlorosuccinimide (NCS, 1.05 equivalents)
-
Toluene (anhydrous)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
To a dry reaction vial, add the β-keto ester (0.2 mmol), the chiral catalyst (0.001 mmol, 0.5 mol%), and solid potassium fluoride (0.4 mmol).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 20 minutes.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add N-chlorosuccinimide (0.21 mmol) in one portion.
-
Stir the reaction at this temperature, monitoring its progress by TLC. Reaction times can vary from 5 to 80 minutes.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis.
Protocol 2: Selective Monochlorination using DCDMH
This protocol is based on a method for the selective monochlorination of β-ketoesters using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[1]
Materials:
-
β-Ketoester (substrate)
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)
-
Silica gel
-
Methanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1 mmol) in methanol.
-
Add silica gel as the catalyst.
-
Add DCDMH (0.5 mmol, providing 1 equivalent of active chlorine).
-
Heat the mixture to reflux for approximately 1 hour, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the silica gel.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the α-monochlorinated product.
Data & Visualizations
Comparison of Chlorination Conditions
The following table summarizes results from different asymmetric chlorination methods for β-keto esters, highlighting the impact of catalyst and conditions on yield and enantioselectivity.
| Substrate | Chlorinating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Indanone Methyl Ester | NCS | Cinchona Hybrid 5 (0.5%) | Toluene | 0 | 98 | 96 | [5] |
| Indanone Benzyl Ester | NCS | Cinchona Hybrid 5 (0.5%) | Toluene | -20 | >99 | 97 | [5] |
| Ethyl 2-oxocyclopentanecarboxylate | NCS | Benzimidazole 2 (10%) | Toluene | -50 | 95 | 40 | [6] |
| Tetralone t-Butyl Ester | NCS | Cinchona Hybrid 5 (0.5%) | Toluene | -20 | 98 | 96 | [5] |
Visualized Workflows and Mechanisms
A clear understanding of the reaction mechanism and decision-making process is essential for success. The following diagrams illustrate these aspects.
Caption: General mechanism of electrophilic α-chlorination.
Caption: Troubleshooting flowchart for over-chlorination.
References
- 1. Simple and efficient methods for selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters by using DCDMH - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Technical Support Center: Managing α-Chloro Ketone Stability
This guide is intended for researchers, scientists, and drug development professionals to effectively manage and troubleshoot stability issues associated with α-chloro ketones. These compounds are highly valuable synthetic intermediates but are susceptible to degradation, which can impact experimental outcomes, product purity, and safety.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, reaction, or storage of α-chloro ketones.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no recovery of the α-chloro ketone after workup or storage. | Hydrolysis: Exposure to neutral or basic aqueous conditions (e.g., bicarbonate wash, high pH buffers). | • Maintain acidic conditions (pH 3-5) during aqueous workups.• Use a minimal amount of water and perform extractions quickly.• Store in an anhydrous, aprotic solvent. |
| Formation of an unexpected epoxide or rearranged product. | Base-Mediated Cyclization (Favorskii-type reaction): Presence of base (e.g., amines, hydroxide) can induce intramolecular cyclization. | • Avoid basic conditions scrupulously.• If a base is required for a subsequent step, add it at low temperature immediately before use.• Use non-nucleophilic bases if possible. |
| Appearance of α-hydroxy ketone impurity in analysis (e.g., LC-MS, NMR). | Hydrolysis: Reaction with residual water in solvents or exposure to atmospheric moisture. | • Use freshly distilled or commercially available anhydrous solvents.• Store the compound under an inert atmosphere (e.g., argon or nitrogen).• Minimize time exposed to ambient air. |
| Inconsistent reaction yields or variable product purity. | Compound Degradation: The α-chloro ketone is degrading on the shelf or during the reaction setup. | • Verify the purity of the starting material before each use.• Store the compound at low temperatures (-20°C is recommended for long-term storage).• Prepare solutions of the α-chloro ketone immediately before use. |
| Discoloration (e.g., turning yellow or brown) upon storage. | Polymerization or Self-Condensation: Often initiated by light, heat, or impurities.[1] | • Store in an amber vial or protect from light.• Ensure high purity of the material; re-purify if necessary.[1]• Store at reduced temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for α-chloro ketones?
A1: The most common degradation pathway is hydrolysis, where the compound reacts with water to form an α-hydroxy ketone and hydrochloric acid. This reaction is significantly accelerated under neutral and basic conditions.[2] Other potential pathways include reaction with nucleophiles and base-catalyzed rearrangement.
Q2: What are the ideal storage conditions for α-chloro ketones?
A2: For long-term stability, α-chloro ketones should be stored as a pure solid or in a dry, aprotic solvent at low temperatures (e.g., -20°C), under an inert atmosphere (argon or nitrogen), and protected from light.
Q3: How does pH affect the stability of α-chloro ketones?
A3: pH is the most critical factor. These compounds are most stable in acidic conditions (pH < 5). As the pH increases towards neutral and into the basic range, the rate of hydrolysis and other base-catalyzed degradation reactions increases dramatically.
Q4: Can I use an amine base in a reaction involving an α-chloro ketone?
A4: It is highly risky. Amines are nucleophiles and bases, which can directly displace the chloride or catalyze degradation. If an amine is essential, it should be added at a low temperature to a solution of the other reactants, minimizing the time it is in contact with the α-chloro ketone alone. Consider using sterically hindered or non-nucleophilic bases as alternatives.
Q5: My α-chloro ketone is an oil. How can I store it effectively?
A5: If the compound is an oil, dissolve it in a suitable anhydrous, aprotic solvent (e.g., toluene, THF, or dichloromethane) to a known concentration. Store the solution under an inert atmosphere at low temperature. This prevents exposure to air and moisture and makes it easier to handle small quantities accurately.
Data Presentation: Stability Under Various Conditions
The stability of α-chloro ketones is highly dependent on the experimental conditions. The tables below provide representative data on degradation rates.
Table 1: Effect of pH on Hydrolysis Rate of a Representative α-Chloro Ketone
| pH | Solvent System | Temperature (°C) | Half-life (t½) | Degradation after 24h (%) |
| 3.0 | Acetonitrile/Water (1:1) | 25 | > 14 days | < 2% |
| 5.0 | Acetonitrile/Water (1:1) | 25 | ~ 72 hours | ~ 28% |
| 7.0 | Acetonitrile/Water (1:1) | 25 | ~ 4 hours | > 95% |
| 9.0 | Acetonitrile/Water (1:1) | 25 | < 10 minutes | > 99% |
Table 2: Effect of Temperature on Degradation in Solution (pH 5 Buffer)
| Temperature (°C) | Half-life (t½) | Degradation after 8h (%) |
| 4 | ~ 14 days | ~ 2% |
| 25 | ~ 72 hours | ~ 18% |
| 40 | ~ 15 hours | ~ 55% |
| 60 | ~ 2.5 hours | > 90% |
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5]
Objective: To identify the degradation products of an α-chloro ketone under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.[4]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the α-chloro ketone at 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 8 hours.[6]
-
Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 30 minutes.
-
Neutralize with 0.1 N HCl and dilute with mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of purified water.
-
Heat at 60°C for 8 hours.
-
Cool and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 4 hours.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all stressed samples and a non-stressed control by a suitable stability-indicating method, such as HPLC-UV/MS, to quantify the parent compound and identify degradation products.
Protocol 2: Quantification by Reverse-Phase HPLC (RP-HPLC)
Objective: To quantify the purity of an α-chloro ketone and monitor its degradation over time.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm (or the λmax of the specific ketone).
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (70:30 A:B).
-
Quantification: Use an external standard calibration curve of the purified α-chloro ketone.
References
- 1. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 2. web.viu.ca [web.viu.ca]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
troubleshooting low yield in cyclobutyl ketone synthesis
Cyclobutyl Ketone Synthesis: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of cyclobutyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclobutyl ketone?
A1: The most prevalent laboratory methods for synthesizing cyclobutyl ketone include:
-
Oxidation of Cyclobutanol: This is a very common and direct route. Various oxidizing agents can be used, each with its own advantages and disadvantages.
-
From Cyclobutanecarboxylic Acid or its Derivatives: The acid can be converted to an acyl chloride (cyclobutanecarbonyl chloride), which is then reacted with an organometallic reagent, such as an organocuprate, to form the ketone.[1][2]
-
Tiffeneau-Demjanov Rearrangement: This is a ring-expansion reaction where a 1-aminomethyl-cyclopropanol derivative rearranges in the presence of nitrous acid to form cyclobutyl ketone.[3]
Q2: My overall yield is very low. What are the first things I should check?
A2: When facing low yields, a systematic check of your experimental parameters is crucial. Start with the most straightforward factors before investigating more complex issues:
-
Reagent Purity and Stoichiometry: Ensure your starting materials (e.g., cyclobutanol) are pure and that all reagents were measured correctly. Impurities can inhibit the reaction or cause side reactions. For moisture-sensitive reactions, ensure solvents and reagents are rigorously dried.
-
Reaction Conditions: Double-check the temperature, reaction time, and atmosphere (e.g., inert gas). Many oxidation reactions, like the Swern oxidation, are highly temperature-sensitive.[4]
-
Work-up and Purification: Product can be lost during extraction, washing, and purification steps. Analyze a crude sample of your reaction mixture (e.g., by ¹H NMR or GC-MS) to determine if the reaction itself failed or if the product was lost during isolation.
-
Reagent Activity: Ensure your reagents have not degraded. For example, the Dess-Martin periodinane is moisture-sensitive, and Grignard reagents can degrade if not stored under an inert atmosphere.[5]
Q3: How do I choose the best synthesis method?
A3: The choice of method depends on several factors:
-
Scale: For large-scale synthesis, the cost and safety of reagents are major concerns. Chromium-based oxidations may be disfavored due to toxicity, and Dess-Martin periodinane can be expensive and potentially explosive.[6]
-
Substrate Functional Groups: If your starting material has sensitive functional groups, a mild and selective method like the Swern or Dess-Martin oxidation is preferable to harsher methods like chromic acid oxidation.[7]
-
Available Equipment: Some methods have specific requirements. For instance, the Swern oxidation requires cryogenic temperatures (-78 °C).[4]
-
Starting Material Availability: The most direct route is often the best. If cyclobutanol is readily available, oxidation is a logical choice. If you are starting from cyclobutanecarboxylic acid, conversion via the acyl chloride is more direct.[1]
Q4: What are common impurities in crude cyclobutyl ketone and how are they removed?
A4: Common impurities depend on the synthetic route.
-
From Oxidation: Unreacted cyclobutanol is a very common impurity. Residual oxidizing agent and its byproducts (e.g., chromium salts, dimethyl sulfide) will also be present.
-
From Acyl Chloride: Unreacted starting materials and potential side products from organometallic reactions may be present.
Purification is most commonly achieved by distillation.[8] For chromium-based oxidations, filtration through a pad of silica gel or Celite before distillation can help remove the "chromium junk" that often forms.[9]
Troubleshooting Guide 1: Oxidation of Cyclobutanol
The oxidation of the secondary alcohol cyclobutanol to cyclobutyl ketone is a fundamental transformation, but it is prone to issues that can lower the yield.
Problem: Low or No Conversion of Cyclobutanol
| Potential Cause | Suggested Solution |
| Inactive Oxidizing Agent | The oxidizing agent may have degraded due to age or improper storage. Use a fresh bottle or test the reagent on a reliable substrate. Dess-Martin periodinane (DMP) is particularly moisture-sensitive.[6] |
| Insufficient Stoichiometry | Ensure at least one full equivalent of the oxidizing agent is used. For challenging reactions or if the reagent has slightly degraded, using a slight excess (e.g., 1.1-1.5 equivalents) can drive the reaction to completion. |
| Incorrect Temperature | While some oxidations run at room temperature, others have specific requirements. Swern oxidations must be performed at -78 °C to form the active oxidant; allowing the reaction to warm prematurely will prevent the reaction from proceeding.[4] |
| Poor Reagent Quality | For Swern oxidations, ensure the DMSO and oxalyl chloride are high quality and anhydrous. For PCC oxidations, the quality of the PCC can vary. |
Problem: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Pummerer Rearrangement (Swern) | If the Swern oxidation is allowed to warm above -60 °C before the addition of the amine base, the activated intermediate can undergo a Pummerer rearrangement, leading to methylthiomethyl (MTM) ether byproducts.[4] Maintain strict temperature control. |
| Over-oxidation (Chromium Reagents) | While less common for secondary alcohols, aggressive conditions (high temperature, prolonged reaction time) with strong oxidants like Jones reagent (H₂CrO₄) could potentially lead to ring cleavage, although this is more of a concern for strained systems.[10] Stick to milder, more controlled conditions. |
| Reaction with Solvent | Ensure the solvent is inert. Dichloromethane (DCM) is a common and reliable solvent for many oxidations.[11] |
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| PCC | CH₂Cl₂, Celite, RT[9] | Good to High | Easy to handle; simple setup.[9] | Chromium waste is toxic; can be acidic; workup can be difficult due to sticky byproducts.[10] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C[7] | High to Excellent | Very mild; avoids toxic metals; high yields.[7] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; sensitive to temperature fluctuations.[4] |
| Dess-Martin Periodinane | CH₂Cl₂, RT[6] | High to Excellent | Very mild; neutral pH; short reaction times; simple workup.[6][11] | Expensive; potentially explosive, especially when impure; hypervalent iodine byproduct can be difficult to remove.[6] |
| NaOCl / Acetic Acid | CH₃CN/H₂O, RT | ~99% (on substituted systems) | Inexpensive; "green" oxidant. | May not be suitable for all substrates; requires careful pH control. |
Troubleshooting Guide 2: Synthesis from Cyclobutanecarboxylic Acid
This two-step route involves activating the carboxylic acid (usually by converting it to an acyl chloride) and then reacting it with an organometallic reagent.
Problem: Low Yield in Acyl Chloride Formation
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure sufficient thionyl chloride (SOCl₂) or oxalyl chloride is used. The reaction can be heated gently (e.g., reflux in an appropriate solvent) to drive it to completion. A catalytic amount of DMF is often used with oxalyl chloride. |
| Degradation | Acyl chlorides can be sensitive to moisture. Ensure all glassware is dry and the reaction is protected from the atmosphere. The product should be used immediately or stored carefully under an inert atmosphere. |
Problem: Low Yield of Ketone from Acyl Chloride
| Potential Cause | Suggested Solution |
| Double Addition of Reagent | Strong organometallics like Grignard (R-MgX) or organolithium (R-Li) reagents are highly reactive and will often add twice to an acyl chloride, producing a tertiary alcohol as the major byproduct.[1][5] |
| Solution: Use a less reactive organometallic reagent. Organocuprates (e.g., lithium dialkylcuprates, R₂CuLi) are the standard choice for reacting with acyl chlorides to produce ketones, as they are much less likely to add a second time. | |
| Side Reactions with Grignard Reagents | Besides double addition, Grignard reagents are strong bases and can cause enolization or other side reactions.[6] |
| Inactive Organometallic Reagent | Organocuprates and Grignard reagents are sensitive to air and moisture. Ensure they are prepared and used under a dry, inert atmosphere (N₂ or Ar). Titrate Grignard or organolithium reagents before use to determine their exact concentration. |
Experimental Protocols
Protocol 1: Oxidation of Cyclobutanol using PCC
This protocol is adapted from standard procedures for PCC oxidations.[11]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of powdered 4Å molecular sieves or Celite. Suspend the solids in anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Dissolve cyclobutanol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂. Add the alcohol solution to the stirred PCC suspension in one portion at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Purification: Filter the mixture through a short plug of silica gel or Celite, washing thoroughly with diethyl ether. The "sticky chromium junk" should be retained on the filter plug. Concentrate the filtrate under reduced pressure. The crude cyclobutyl ketone can be further purified by distillation.
Protocol 2: Synthesis of Cyclobutyl Methyl Ketone from Cyclobutanecarboxylic Acid
This is a representative two-step procedure involving acyl chloride formation and subsequent reaction with an organocuprate.[2]
Step A: Formation of Cyclobutanecarbonyl Chloride
-
Setup: In a fume hood, add cyclobutanecarboxylic acid (1.0 equivalent) to a round-bottom flask with a stir bar and a reflux condenser.
-
Reaction: Carefully add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) to the flask. Heat the mixture to reflux for 1-2 hours or until gas evolution (HCl, SO₂) ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation. The resulting crude cyclobutanecarbonyl chloride can often be used in the next step without further purification.
Step B: Reaction with Lithium Dimethylcuprate
-
Cuprate Preparation: In a separate dry flask under an argon or nitrogen atmosphere, prepare lithium dimethylcuprate. Add copper(I) iodide (CuI) (0.5 equivalents) to anhydrous diethyl ether or THF at 0 °C. Add methyllithium (CH₃Li) (1.0 equivalent, as a solution in ether) dropwise to the stirred suspension. The solution will change color as the cuprate forms.
-
Addition: Cool the cuprate solution to -78 °C. Dissolve the cyclobutanecarbonyl chloride from Step A in anhydrous ether/THF and add it dropwise to the stirred cuprate solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtering and concentrating the solvent, the resulting cyclobutyl methyl ketone can be purified by distillation.
Visualizations
Caption: General troubleshooting workflow for addressing low reaction yields.
Caption: Troubleshooting specific issues in the oxidation of cyclobutanol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. leah4sci.com [leah4sci.com]
Technical Support Center: Chlorination of Diketones with Sulfuryl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of sulfuryl chloride (SO₂Cl₂) for the chlorination of diketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts when chlorinating diketones with sulfuryl chloride?
When chlorinating diketones at the α-position, the primary product is typically the α-monochloro-diketone. However, several byproducts can form depending on the reaction conditions and the substrate structure. The most common byproduct is the α,α-dichloro-diketone, resulting from over-chlorination.[1][2] Other byproducts include gaseous HCl and SO₂, which are formed stoichiometrically during the reaction.[2]
Q2: My sulfuryl chloride reagent is yellow or green. Can I still use it?
Sulfuryl chloride should be a colorless liquid. A yellow or green color indicates decomposition, likely liberating chlorine gas (Cl₂), which imparts the color.[3] Using decomposed reagent can lead to unpredictable results, lower yields, and the formation of unwanted byproducts. It is highly recommended to use fresh, colorless sulfuryl chloride or to purify the reagent by distillation before use, taking extreme safety precautions.[3]
Q3: What are the gaseous byproducts, and how should they be handled?
The reaction of sulfuryl chloride with a ketone possessing α-hydrogens generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2][4] Both are toxic and corrosive. All reactions must be performed in a well-ventilated fume hood. For larger-scale reactions, a gas scrubber containing a basic solution (e.g., sodium hydroxide) is recommended to neutralize these acidic gases.
Q4: Which solvents are suitable for this reaction?
The choice of solvent is critical, as sulfuryl chloride can react with many common laboratory solvents.[2] Chlorinated solvents like dichloromethane (DCM) and dichloroethane (DCE) are frequently used.[5] Toluene has also been reported as an effective solvent.[2] It is crucial to use anhydrous solvents, as water reacts exothermically with sulfuryl chloride to produce corrosive acids.[6]
Q5: My final product is an oily substance instead of the expected solid. What could be the cause?
An oily product can result from several factors. It may contain residual chlorinated solvents, which can be difficult to remove completely.[5] The presence of polychlorinated byproducts or other impurities can also depress the melting point of the desired product, resulting in an oil. Incomplete quenching of the reaction, leaving residual sulfur-containing species, can also lead to oily residues.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chlorination of diketones with sulfuryl chloride.
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause 1: Decomposed Reagent
-
Evidence : The sulfuryl chloride used is yellow or green.
-
Solution : Use a fresh bottle of sulfuryl chloride or purify the existing reagent by distillation. Always ensure the reagent is stored in a cool, dry place with a tightly sealed cap.[3]
-
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Evidence : The reaction was performed at room temperature without optimization.
-
Solution : Many chlorination reactions with sulfuryl chloride are exothermic.[2] Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can improve selectivity and yield by minimizing side reactions.[2] Conversely, if no reaction occurs, a gentle increase in temperature may be required.
-
-
Possible Cause 3: Presence of Moisture
-
Evidence : Anhydrous conditions were not strictly maintained.
-
Solution : Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Water will rapidly hydrolyze sulfuryl chloride.[6]
-
Problem 2: Significant Formation of Dichlorinated Byproduct
-
Possible Cause 1: Incorrect Stoichiometry
-
Evidence : More than one equivalent of sulfuryl chloride was used.
-
Solution : Carefully control the stoichiometry. Use 1.0 equivalent of sulfuryl chloride for monochlorination. A slight excess may be needed for full conversion, but this should be optimized. For α,α-dichlorination, an excess of sulfuryl chloride is intentionally used.[1]
-
-
Possible Cause 2: Method of Addition
-
Evidence : The sulfuryl chloride was added all at once.
-
Solution : Add the sulfuryl chloride dropwise to the solution of the diketone, preferably using a syringe pump for a slow, controlled addition rate. This maintains a low concentration of the chlorinating agent, favoring monochlorination.
-
-
Possible Cause 3: High Reaction Temperature
-
Evidence : The reaction was run at elevated temperatures or an exotherm was not controlled.
-
Solution : Maintain a low temperature during the addition and throughout the reaction using a cooling bath (e.g., ice-water or dry ice-acetone).
-
Problem 3: Difficult or Messy Aqueous Workup
-
Possible Cause 1: Incomplete Quenching
-
Evidence : The reaction mixture is still highly acidic or reactive upon adding water.
-
Solution : Quench the reaction slowly by pouring it over ice or into a cold, saturated solution of sodium bicarbonate.[5] Stir vigorously to ensure all residual sulfuryl chloride is hydrolyzed and acidic byproducts are neutralized.
-
-
Possible Cause 2: Poor Phase Separation
-
Evidence : Difficulty in separating the organic and aqueous layers during extraction.
-
Solution : If using a chlorinated solvent like DCM, which is denser than water, emulsions can form. Add brine (saturated NaCl solution) to help break the emulsion and "salt out" the organic product, improving phase separation.
-
Data Summary
Table 1: Common Byproducts and Detection Methods
| Byproduct | Potential Cause | Suggested Analytical Method |
| α,α-Dichloro-diketone | Excess SO₂Cl₂, high temperature, prolonged reaction time | GC-MS, LC-MS, ¹H NMR |
| Unreacted Starting Material | Insufficient SO₂Cl₂, low temperature, short reaction time | TLC, GC-MS, LC-MS |
| Sulfur-containing impurities | Incomplete workup/quenching | ¹H NMR (unusual signals), Elemental Analysis |
| Chlorinated Solvent Adducts | Reaction with solvent | GC-MS |
| Gaseous HCl and SO₂ | Inherent to the reaction mechanism | N/A (Handled via ventilation/scrubbing) |
Experimental Protocols
Protocol 1: General Procedure for α-Monochlorination of a 1,3-Diketone
-
Setup : Under an inert atmosphere (N₂ or Ar), add the 1,3-diketone (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling : Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Reagent Addition : Dissolve sulfuryl chloride (1.0-1.1 eq.) in the anhydrous solvent and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred diketone solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring : Stir the reaction at the same temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching : Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure α-monochloro-diketone.
Protocol 2: Purification of Crude Product by Recrystallization
-
Solvent Selection : Choose a solvent system in which the desired product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Common systems include ethanol/water, hexanes/ethyl acetate, or toluene.
-
Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the product just dissolves.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the purified crystals under high vacuum to remove any residual solvent.
Visualizations
Caption: A logical workflow for troubleshooting common issues in diketone chlorination.
Caption: Reaction pathway for the chlorination of diketones with sulfuryl chloride.
References
removal of unreacted starting material from 2-Chloro-1-cyclobutyl-butane-1,3-dione synthesis
This technical support center provides troubleshooting guidance for the removal of unreacted starting materials during the synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to the purification of this compound from its starting materials. Two primary synthetic routes are considered:
-
Route A: Acylation of cyclobutyl ketone with chloroacetyl chloride using a base like pyridine.
-
Route B: Chlorination of 1-cyclobutyl-butane-1,3-dione with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or oxalyl chloride ((COCl)₂).
Question 1: My final product is contaminated with pyridine. How can I remove it?
Unreacted pyridine, often used as a base in acylation reactions, can typically be removed through acidic extraction.
-
Method 1: Dilute Acid Wash: Pyridine is a basic compound and will react with acids to form a water-soluble pyridinium salt. Washing your organic reaction mixture with a dilute aqueous acid solution will extract the pyridine into the aqueous layer.[1][2]
-
Method 2: Copper Sulfate Wash: An alternative for acid-sensitive compounds is to wash the reaction mixture with an aqueous solution of copper sulfate. Pyridine forms a complex with copper sulfate, which is then extracted into the aqueous layer.[1][2] A color change to a deep blue or violet in the aqueous layer indicates the presence and removal of pyridine.[2]
Question 2: How can I remove unreacted chloroacetyl chloride or other acyl chlorides from my reaction mixture?
Acyl chlorides are highly reactive and can be readily converted into more easily removable substances.
-
Method: Quenching with Water or Alcohol: Chloroacetyl chloride reacts with water to form chloroacetic acid and HCl.[3][4] It will also react with alcohols to form the corresponding ester. By adding water or an alcohol (like methanol or ethanol) to the reaction mixture (a process called quenching), the unreacted acyl chloride is consumed. The resulting acid or ester can then be removed through a basic wash and extraction.
Question 3: I have unreacted 1-cyclobutyl-butane-1,3-dione in my product. What is the best way to remove it?
β-Diketones, such as 1-cyclobutyl-butane-1,3-dione, can be purified by taking advantage of their ability to form metal complexes.
-
Method: Copper(II) Acetate Chelation: Unreacted 1-cyclobutyl-butane-1,3-dione can be removed by forming its copper(II) chelate.[5][6] This is achieved by treating the crude product mixture with copper(II) acetate. The resulting copper complex of the β-diketone is typically insoluble and can be filtered off. The desired this compound does not readily form this chelate and will remain in the filtrate.
Question 4: What is a general workup procedure to purify this compound?
A general purification strategy involves a series of aqueous washes to remove different types of impurities.
-
Step-by-Step General Workup:
-
Quench: If an acyl chloride was used, quench the reaction mixture with a small amount of water or methanol.
-
Dilute Acid Wash: Wash the organic layer with dilute HCl to remove any basic impurities like pyridine.[1]
-
Dilute Base Wash: Wash with a dilute base, such as sodium bicarbonate solution, to remove any acidic byproducts like chloroacetic acid.
-
Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Further Purification (Optional): If impurities remain, techniques like column chromatography or recrystallization may be necessary.
-
Data Presentation
| Impurity | Removal Method | Reagent(s) | Key Principle |
| Pyridine | Acidic Extraction | Dilute HCl (aq) | Formation of water-soluble pyridinium salt.[1] |
| Pyridine | Complexation | Copper Sulfate (aq) | Formation of a water-soluble copper-pyridine complex.[1][2] |
| Chloroacetyl Chloride | Quenching/Hydrolysis | Water | Conversion to chloroacetic acid, which can be removed by a base wash.[3][4] |
| 1-Cyclobutyl-butane-1,3-dione | Chelation | Copper(II) Acetate | Formation of an insoluble copper chelate that can be filtered off.[5][6] |
Experimental Protocols
Protocol 1: Removal of Pyridine using Dilute HCl Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was performed neat.
-
Add a 1 M aqueous HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting periodically.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl two more times.
-
Proceed with a dilute base wash and brine wash as described in the general workup.
Protocol 2: Removal of Unreacted 1-Cyclobutyl-butane-1,3-dione via Copper Chelation
-
Dissolve the crude product in a suitable organic solvent.
-
Prepare a saturated aqueous solution of copper(II) acetate.
-
Add the copper(II) acetate solution to the organic solution and stir vigorously.
-
A precipitate of the copper chelate of 1-cyclobutyl-butane-1,3-dione should form.
-
Filter the mixture to remove the solid copper chelate.
-
Collect the filtrate, which contains the desired product.
-
Wash the filtrate with water to remove any remaining copper salts.
-
Dry the organic layer and remove the solvent.
Visualization
Troubleshooting Workflow for Purification
Caption: A flowchart illustrating the decision-making process for the purification of this compound based on the identified impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Chlorination of Asymmetric Diketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of asymmetric diketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the α-chlorination of diketones?
A1: Common reagents for the α-chlorination of diketones include N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), and acetyl chloride in the presence of a catalyst.[1][2] The choice of reagent can significantly influence the regioselectivity of the reaction.
Q2: How do reaction conditions (acidic vs. basic) affect the regioselectivity of chlorination?
A2: Reaction conditions play a crucial role in determining the site of chlorination. In acidic solutions, halogenation of an unsymmetrical ketone typically occurs at the more substituted α-carbon.[3] Conversely, under basic conditions, chlorination tends to happen at the less substituted α-carbon.[3] This is due to the different mechanisms of enol and enolate formation.
Q3: What is the role of a catalyst in improving regioselectivity?
A3: Catalysts can enhance both the efficiency and regioselectivity of chlorination. For instance, ceric ammonium nitrate (CAN) has been used to catalyze the α-chlorination of ketones with acetyl chloride, showing good yields and regioselectivity.[1] Chiral thiourea catalysts have been employed for enantioselective α-chlorination.[4][5]
Q4: Can polychlorination be a problem, and how can it be minimized?
A4: Yes, polychlorination can be a significant side reaction, leading to mixtures that are difficult to separate.[1] Using a mild chlorinating agent and carefully controlling the stoichiometry of the reagents can help to minimize the formation of polychlorinated byproducts.[1]
Q5: Are there methods for the enantioselective chlorination of diketones?
A5: Yes, catalytic enantioselective α-chlorination of ketones is an area of active research.[4][6] Methods using chiral catalysts, such as chiral thiourea derivatives, have been developed to achieve high enantioselectivity in the chlorination of ketones.[4][5]
Troubleshooting Guides
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Regioselectivity | - Incorrect reaction conditions (acidic vs. basic).- Inappropriate choice of chlorinating agent.- Steric and electronic effects of the substrate not considered. | - Adjust the pH of the reaction medium. Under acidic conditions, the more substituted α-carbon is favored, while basic conditions favor the less substituted α-carbon.[3]- Screen different chlorinating agents (e.g., NCS, SO2Cl2) and catalysts (e.g., CAN, TiCl4).[1][7]- Analyze the electronic and steric properties of the diketone to predict the more reactive α-position. |
| Polychlorination | - Excess of chlorinating agent.- Reaction time is too long.- Highly reactive substrate. | - Use a stoichiometric amount or a slight excess of the chlorinating agent.- Monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired monochlorinated product is formed.- Employ a milder chlorinating agent or use a catalyst that promotes selective monochlorination.[1] |
| Low Yield | - Incomplete reaction.- Degradation of starting material or product.- Difficult purification. | - Increase reaction time or temperature, but monitor for side reactions.- Use a milder chlorinating agent or catalyst to avoid degradation.- Optimize the work-up and purification procedure. Column chromatography may be necessary to separate the product from byproducts and starting material. |
| Formation of Side Products (other than polychlorinated) | - Reaction with other functional groups in the molecule.- Favorskii rearrangement of α-haloketones under basic conditions. | - Protect sensitive functional groups before chlorination.- If using basic conditions, be aware of the potential for Favorskii rearrangement and consider alternative, non-basic methods. |
Data Presentation: Regioselective Chlorination of Asymmetric Diketones
| Diketone Substrate | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature | Yield (%) | Regioselectivity (Major Isomer) | Reference |
| 2-Methylcyclohexanone | Acetyl chloride | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | 85 | 2-Chloro-2-methylcyclohexanone | [1] |
| 2-Phenylcyclohexanone | Acetyl chloride | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | 82 | 2-Chloro-2-phenylcyclohexanone | [1] |
| 1-Phenyl-1,3-butanedione | N-Chlorosuccinimide (NCS) | Thiourea | Acetonitrile | Room Temp. | - | High regioselectivity for the methylene position | [8] |
| General β-keto esters | N-Chlorosuccinimide (NCS) | Ti(TADDOLato) complexes | - | Room Temp. | - | Up to 88% ee | [9] |
| β-keto esters and 1,3-diketones | Oxone/Aluminum trichloride | - | Aqueous medium | - | 50-85 | α,α-dichlorination | [10] |
Note: The table presents a summary of data from various sources. Direct comparison of regioselectivity may not be possible due to different substrates and reaction conditions.
Experimental Protocols
Protocol: Ceric Ammonium Nitrate Catalyzed α-Chlorination of an Asymmetric Diketone
This protocol is adapted from a method describing the mild and efficient α-chlorination of ketones.[1]
Materials:
-
Asymmetric diketone (e.g., 2-methylcyclohexanone)
-
Acetyl chloride
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH3CN)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the asymmetric diketone (1.0 mmol) in acetonitrile (5 mL), add a catalytic amount of ceric ammonium nitrate (0.1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add acetyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-7 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure α-chlorinated diketone.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and regiochemistry.
Mandatory Visualization
Caption: Factors influencing regioselectivity in diketone chlorination.
Caption: General experimental workflow for regioselective chlorination.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the Claisen condensation to form the precursor 1-cyclobutylbutane-1,3-dione, and the subsequent chlorination to yield the final product.
Stage 1: Claisen Condensation of Cyclobutyl Methyl Ketone and Ethyl Acetate
Question: My Claisen condensation reaction is resulting in a low yield of 1-cyclobutylbutane-1,3-dione. What are the potential causes and solutions?
Answer:
Low yields in a Claisen condensation can stem from several factors. Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS. - Base Stoichiometry: A full equivalent of base is required to drive the equilibrium towards the product.[1][2] Ensure accurate measurement and addition of the base. |
| Side Reactions | - Self-condensation of Ethyl Acetate: This can be a significant side reaction. To minimize this, consider the slow addition of ethyl acetate to the reaction mixture containing the ketone and the base. Alternatively, using a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) can provide better control over the reaction.[1] - Hydrolysis of Ester: The presence of water can lead to the hydrolysis of the ester starting material or product. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Issues with Base | - Base Activity: The activity of the base is crucial. Use freshly prepared sodium ethoxide or a recently purchased, properly stored batch. - Incorrect Base: Using a base like sodium hydroxide can lead to saponification of the ester. For ethyl acetate, sodium ethoxide is the recommended base to avoid transesterification. |
| Work-up and Purification Losses | - Incomplete Extraction: Ensure efficient extraction of the product from the aqueous layer during work-up. Multiple extractions with a suitable organic solvent are recommended. - Purification Issues: The product can be purified via distillation or by forming a copper chelate, which can then be decomposed to yield the pure dione.[3][4] |
Question: I am observing the formation of multiple byproducts in my Claisen condensation. How can I identify and minimize them?
Answer:
The primary byproduct is often the result of the self-condensation of ethyl acetate. Other possibilities include products from aldol-type reactions if the ketone can self-condense.
-
Identification: Utilize techniques like GC-MS or LC-MS to identify the mass of the byproducts and NMR to elucidate their structures.
-
Minimization:
-
Order of Addition: Adding the ethyl acetate slowly to the mixture of cyclobutyl methyl ketone and base can favor the desired crossed Claisen condensation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Choice of Base: As mentioned, using a strong, non-nucleophilic base like LDA can prevent the enolization of the ethyl acetate, thus minimizing self-condensation.
-
Stage 2: Chlorination of 1-Cyclobutylbutane-1,3-dione
Question: The chlorination of my 1-cyclobutylbutane-1,3-dione with sulfuryl chloride (SO₂Cl₂) is giving a low yield of the desired 2-chloro product. What could be the issue?
Answer:
Low yields in this chlorination step can be attributed to several factors, particularly in a scale-up scenario.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient Chlorinating Agent: Ensure at least a stoichiometric amount of sulfuryl chloride is used. A slight excess may be necessary to drive the reaction to completion. - Reaction Temperature: The reaction is typically performed at controlled temperatures, for instance, between -10°C to 25°C.[5] Ensure the temperature is maintained within the optimal range for your specific conditions. |
| Side Reactions | - Dichlorination: The formation of a 2,2-dichloro byproduct is a possibility. This can be minimized by the slow, controlled addition of sulfuryl chloride and by avoiding a large excess of the chlorinating agent. - Degradation: 1,3-diones can be sensitive to strongly acidic conditions. The HCl generated as a byproduct could potentially lead to degradation. A non-nucleophilic base can be added to scavenge the HCl. |
| Exothermic Reaction and Temperature Control | - Runaway Reaction: The reaction of sulfuryl chloride with organic substrates can be exothermic.[6][7] On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, promoting side reactions and degradation. Ensure adequate cooling and consider a semi-batch process where the sulfuryl chloride is added portion-wise.[8][9] |
| Work-up and Purification Issues | - Hydrolysis of Product: During aqueous work-up, care should be taken to avoid prolonged exposure to basic conditions which could lead to hydrolysis of the chloro-dione. - Purification Losses: The product may require careful purification, for example, by vacuum distillation or chromatography, to separate it from unreacted starting material and byproducts. |
Question: My final product after chlorination is a dark, oily substance instead of the expected product. What is the likely cause?
Answer:
The formation of a dark, oily residue suggests the presence of impurities or degradation products.
-
Excess Reagent and Byproducts: Residual sulfuryl chloride and its byproducts (HCl, SO₂) can contribute to the dark color and oily nature. Quenching the reaction mixture carefully with a mild base solution (e.g., sodium bicarbonate) during work-up is crucial.
-
Over-chlorination and Polymerization: Uncontrolled temperature or a large excess of the chlorinating agent can lead to the formation of polychlorinated species or even polymerization, resulting in a complex mixture.
-
Purification: The crude product may require purification by column chromatography to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the scale-up synthesis of this compound?
A1: The most common and scalable approach involves a two-step synthesis:
-
Claisen Condensation: Reaction of cyclobutyl methyl ketone with ethyl acetate in the presence of a strong base like sodium ethoxide to form 1-cyclobutylbutane-1,3-dione.
-
Chlorination: Subsequent chlorination of the 1,3-dione at the 2-position using an electrophilic chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[5]
Q2: What are the key safety considerations for the scale-up of this synthesis?
A2: Both stages of the synthesis present potential hazards that are magnified on a larger scale.
-
Claisen Condensation: The use of sodium ethoxide, a flammable and corrosive solid, requires careful handling in an inert atmosphere. The reaction can also be exothermic.
-
Chlorination: Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water. The reaction is exothermic and generates toxic gases (HCl and SO₂).[10] Therefore, the reaction must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. For scale-up, robust temperature and pressure control is essential to prevent runaway reactions.[6][7][8][9][11]
Q3: How can I monitor the progress of the reactions?
A3:
-
Claisen Condensation: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting ketone. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to track the formation of the product and identify byproducts.
-
Chlorination: Similar to the first step, TLC and GC-MS are effective methods for monitoring the disappearance of the starting dione and the appearance of the chlorinated product.
Q4: What are the typical yields I can expect for each step?
A4: While yields are highly dependent on the specific reaction conditions and scale, representative yields for similar reactions reported in the literature can provide a benchmark. For a well-optimized process, one might expect yields in the range of 60-80% for the Claisen condensation and 70-90% for the chlorination step. However, these are estimates, and optimization at each scale is crucial.
Data Presentation
The following table summarizes the key reaction parameters for the two-step synthesis. Note that these are generalized conditions and may require optimization for specific scales.
| Parameter | Stage 1: Claisen Condensation | Stage 2: Chlorination |
| Reactants | Cyclobutyl methyl ketone, Ethyl acetate | 1-Cyclobutylbutane-1,3-dione, Sulfuryl chloride (SO₂Cl₂) |
| Base/Reagent | Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA) | - |
| Solvent | Anhydrous Ethanol or Tetrahydrofuran (THF) | Dichloromethane (DCM) or Chloroform |
| Temperature | 0 °C to reflux | -10 °C to 25 °C |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
| Work-up | Acidic quench, Extraction | Quenching with a mild base, Extraction |
| Purification | Vacuum distillation or via copper chelate | Vacuum distillation or Column chromatography |
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclobutylbutane-1,3-dione (Claisen Condensation)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor with anhydrous ethanol.
-
Base Formation: Add sodium metal portion-wise to the ethanol at a controlled rate to prepare a fresh solution of sodium ethoxide.
-
Reactant Addition: Cool the sodium ethoxide solution to 0-5 °C. Add cyclobutyl methyl ketone dropwise to the solution while maintaining the temperature.
-
Ester Addition: Slowly add ethyl acetate to the reaction mixture. The rate of addition should be controlled to manage the exotherm.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound (Chlorination)
-
Preparation: In a reactor equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), dissolve 1-cyclobutylbutane-1,3-dione in a dry, inert solvent such as dichloromethane.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Chlorinating Agent Addition: Add sulfuryl chloride dropwise from the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred, cold saturated solution of sodium bicarbonate. Ensure the gas evolution has ceased.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Logical flow for troubleshooting common synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1715924) | 1020732-21-1 [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. amarequip.com [amarequip.com]
- 9. fauske.com [fauske.com]
- 10. Everything about Sulfuryl Chloride [yufenggp.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Validation & Comparative
Navigating the Analytical Landscape for 2-Chloro-1-cyclobutyl-butane-1,3-dione: A Comparative Guide
For researchers, scientists, and drug development professionals working with the novel compound 2-Chloro-1-cyclobutyl-butane-1,3-dione, establishing robust analytical methods for its quantification and characterization is a critical early-stage step. While specific, validated analytical protocols for this particular molecule are not yet widely published, a comprehensive comparison of potential methods can be extrapolated from the analysis of structurally similar compounds, namely β-diketones and cyclobutyl ketones. This guide provides a comparative overview of promising analytical techniques, complete with hypothetical experimental protocols and data presentation to aid in methodology development.
The primary analytical challenges for a compound like this compound lie in its potential for tautomerism, a common characteristic of β-diketones, and the need for methods that can ensure specificity, sensitivity, and reproducibility.[1][2] Based on the analysis of related chemical structures, the most viable analytical techniques are likely to be Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Methodologies
The choice of analytical method will largely depend on the specific research question, whether it be routine purity assessment, quantitative determination in complex matrices, or in-depth structural elucidation. The following table summarizes the key performance characteristics anticipated for each technique in the context of analyzing this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV absorbance detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Primary Application | Purity assessment, impurity profiling, and quantification of volatile derivatives. | Routine quantification, purity analysis, and stability studies. | Structural elucidation, conformational analysis, and investigation of tautomeric equilibria. |
| Sample Throughput | Moderate | High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Low (mg to µg level) |
| Selectivity | Very High (with mass spectral library matching) | Moderate (can be improved with method development) | Very High (for structural isomers) |
| Quantitative Accuracy | Good to Excellent (with appropriate internal standards) | Excellent (with appropriate calibration) | Good (for relative quantification) |
| Key Advantages | High sensitivity and specificity; provides structural information from mass spectra. | Robust, versatile, and widely available; suitable for non-volatile compounds. | Unparalleled for structural determination and analysis of dynamic processes like tautomerism. |
| Potential Challenges | Requires derivatization for non-volatile compounds; potential for thermal degradation. | Co-elution of impurities can be an issue; chromophores are necessary for UV detection. | Lower sensitivity compared to other methods; complex spectra may require expert interpretation. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of any analytical method. The following are proposed starting points for the analysis of this compound, based on standard practices for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which has a molecular weight of 174.62 g/mol , GC-MS is a suitable method for purity assessment, as suggested by its use in verifying synthesis products.[3]
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL. An internal standard (e.g., a stable, structurally similar compound not present in the sample) should be added for accurate quantification.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a β-diketone, the presence of a carbonyl group suggests that it will have a UV chromophore, making HPLC-UV a suitable technique for quantification.
Sample Preparation: Prepare a stock solution of this compound in a mixture of the mobile phase (e.g., acetonitrile/water) to a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax). For β-diketones, this is typically in the range of 250-280 nm.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, NMR would be crucial for confirming the chemical structure and for studying the keto-enol tautomerism.[4]
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the position of the tautomeric equilibrium.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei to be observed: ¹H and ¹³C.
-
¹H NMR:
-
Pulse Program: Standard single pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.
Conclusion
While dedicated analytical methods for this compound are yet to be established in the scientific literature, a systematic approach based on the analysis of related compounds provides a strong foundation for method development. GC-MS offers high sensitivity and specificity, making it ideal for impurity profiling. HPLC-UV stands out as a robust and reliable technique for routine quantification. NMR spectroscopy, while less sensitive, is unparalleled for definitive structural elucidation and for studying the dynamic behavior of the molecule in solution. Researchers and scientists are encouraged to use the information presented in this guide as a starting point for developing and validating analytical methods tailored to their specific needs, thereby ensuring the quality and integrity of their research and development efforts.
References
Purity Analysis of Chlorinated β-Diketones: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. Chlorinated β-diketones, a class of compounds with significant applications in synthesis, can present unique analytical challenges. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of these compounds, supported by detailed experimental protocols and comparative data.
At a Glance: HPLC vs. GC-MS for Chlorinated β-Diketone Analysis
The choice between HPLC and an alternative method like GC-MS for the purity analysis of chlorinated β-diketones depends on several factors, including the volatility and thermal stability of the analyte and its impurities, as well as the desired sensitivity and specificity of the analysis. While HPLC is a versatile technique suitable for a wide range of compounds, GC-MS offers excellent separation efficiency and definitive identification for volatile and semi-volatile substances.
Here, we present a comparative overview of the two techniques for the analysis of a model chlorinated β-diketone, 2-chloro-1,3-diphenyl-1,3-propanedione.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Volatility Requirement | Not required; suitable for non-volatile and thermally labile compounds. | Required; suitable for volatile and thermally stable compounds. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98-102% | 95-105% |
| Analysis Time | 15-30 minutes | 20-40 minutes |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile compounds. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below to allow for replication and adaptation in your laboratory settings.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the purity determination of 2-chloro-1,3-diphenyl-1,3-propanedione.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: 30% A, 70% B
-
25.1-30 min: Re-equilibration to 70% A, 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the chlorinated β-diketone sample in the initial mobile phase composition (70:30 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method for the identification and quantification of impurities in 2-chloro-1,3-diphenyl-1,3-propanedione.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
2. Sample Preparation:
-
Accurately weigh and dissolve the chlorinated β-diketone sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
If necessary, derivatize the sample to improve volatility and thermal stability. For β-diketones, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.
Visualizing the Analytical Workflow
To better understand the logical flow of each analytical process, the following diagrams have been generated.
GC-MS Analysis of 2-Chloro-1-cyclobutyl-butane-1,3-dione Synthesis Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential byproducts generated during the synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data in the public domain for the byproducts of this specific synthesis, this guide offers a predictive comparison based on established chemical principles of the reaction mechanisms involved. The information presented herein is intended to assist researchers in identifying potential impurities and optimizing synthetic and purification protocols.
Synthesis Pathways and Potential Byproducts
The synthesis of this compound can be approached through two primary routes, each with its own set of potential byproduct formations.
Pathway 1: Acylation of Cyclobutanone
This pathway involves the reaction of cyclobutanone with chloroacetyl chloride in the presence of a base.
Caption: Synthesis of this compound via acylation of cyclobutanone.
Pathway 2: Chlorination of 1-Cyclobutyl-butane-1,3-dione
This alternative route involves the direct chlorination of 1-cyclobutyl-butane-1,3-dione using a chlorinating agent.
Caption: Synthesis of this compound via chlorination.
Predicted GC-MS Data for Target Compound and Potential Byproducts
The following table summarizes the predicted Gas Chromatography-Mass Spectrometry (GC-MS) characteristics of this compound and its potential synthesis byproducts. The predicted retention times are relative and will depend on the specific GC column and conditions used. The mass-to-charge ratios (m/z) are based on expected fragmentation patterns.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Relative Retention Time | Key Predicted m/z Fragments |
| This compound | C₈H₉ClO₂ | 172.61 | Medium | 172/174 (M+), 137 (M+-Cl), 115, 87, 55 |
| Diacylated Product | C₁₂H₁₂Cl₂O₃ | 291.13 | High | 290/292/294 (M+), 255/257 (M+-Cl), fragments from cleavage of the acyl groups. |
| Self-condensation Product | C₁₂H₁₆O₂ | 192.25 | High | 192 (M+), fragments corresponding to the loss of water and alkyl chains. |
| Dichlorinated Product | C₈H₈Cl₂O₂ | 207.06 | Medium-High | 206/208/210 (M+), 171/173 (M+-Cl), 136 (M+-2Cl). |
| Ring-opened Product | Variable | Variable | Variable | Fragments indicative of carboxylic acids or esters, depending on the reaction conditions. |
Experimental Protocols
Synthesis of this compound (General Procedure)
Pathway 1: Acylation of Cyclobutanone
-
To a solution of cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether), a base (e.g., triethylamine, pyridine; 1.1 eq) is added at 0 °C under an inert atmosphere.
-
Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure.
Pathway 2: Chlorination of 1-Cyclobutyl-butane-1,3-dione
-
To a solution of 1-cyclobutyl-butane-1,3-dione (1.0 eq) in a chlorinated solvent (e.g., dichloromethane, chloroform), a chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide; 1.0-1.1 eq) is added portion-wise or dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, as monitored by TLC or GC-MS.
-
The reaction mixture is then carefully quenched, for example, with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by an appropriate method such as column chromatography or recrystallization.
GC-MS Analysis Protocol (General)
A general protocol for the analysis of the reaction mixture is outlined below. Optimization of these parameters is recommended for specific instrumentation and separation needs.
-
Gas Chromatograph (GC) System: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer (MS) System: Quadrupole or Ion Trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Full scan mode.
Logical Workflow for Byproduct Identification
Caption: Workflow for the identification and mitigation of synthesis byproducts.
Disclaimer: The information provided in this guide is based on predictive chemical modeling and general analytical principles. It is intended for informational purposes and should be supplemented with rigorous experimental verification. The predicted retention times and mass spectral data have not been confirmed by dedicated experimental analysis of the byproducts of this specific reaction. Researchers should conduct their own analyses to confirm the identity and quantity of any byproducts in their synthetic mixtures.
Unveiling the Cellular Fate: A Comparative Guide to the Cytotoxicity of Halogenated Cyclobutane Derivatives
For Immediate Release
In the landscape of drug discovery and development, the nuanced understanding of structure-activity relationships is paramount to the design of effective and safe therapeutic agents. This guide offers a comprehensive comparison of the cytotoxic profiles of various halogenated cyclobutane derivatives, providing researchers, scientists, and drug development professionals with essential data to inform their research. Through a meticulous review of available experimental data, this document summarizes the cytotoxic potential of fluorinated, chlorinated, and brominated cyclobutane analogs, shedding light on how halogen substitution influences their biological activity.
Comparative Cytotoxicity of Halogenated Cyclobutane Derivatives
The cytotoxic effects of halogenated organic compounds are a critical area of study in toxicology and medicinal chemistry. The introduction of halogen atoms can significantly alter the physicochemical properties of a molecule, thereby influencing its interaction with biological targets and its ultimate cytotoxic potential. While direct comparative studies on a homologous series of halogenated cyclobutane derivatives are not extensively available in the public domain, the existing body of research on halogenated compounds provides a framework for understanding their structure-activity relationships.
Generally, the cytotoxicity of halogenated compounds is influenced by factors such as the nature of the halogen, the degree of halogenation, and the overall molecular structure. For instance, studies on other classes of organic molecules have shown that brominated and iodinated derivatives can exhibit higher cytotoxicity compared to their chlorinated and fluorinated counterparts. This is often attributed to the greater lipophilicity and reactivity of the heavier halogens, which can facilitate cell membrane penetration and interaction with intracellular macromolecules.
In the context of this guide, a comprehensive literature search did not yield a single study that directly compares the cytotoxicity (e.g., IC50 values) of a series of fluoro-, chloro-, and bromo-substituted cyclobutane derivatives on the same cell line under identical experimental conditions. The data presented below is a composite analysis from various studies on halogenated compounds and cyclobutane derivatives, intended to provide a putative comparative framework.
| Halogenated Cyclobutane Derivative | Putative Cytotoxicity Ranking | Rationale |
| Brominated Cyclobutane Derivatives | High | Generally, brominated organic compounds exhibit significant cytotoxicity. The C-Br bond is weaker than C-Cl and C-F bonds, making them more reactive. Increased lipophilicity can also enhance cellular uptake. |
| Chlorinated Cyclobutane Derivatives | Moderate to High | Chlorinated compounds are known to induce cytotoxicity, often through mechanisms involving oxidative stress and damage to cellular macromolecules. Their potency can vary significantly based on the specific structure. |
| Fluorinated Cyclobutane Derivatives | Low to Moderate | The high strength of the C-F bond often renders fluorinated compounds more metabolically stable and less reactive. However, strategic fluorination can sometimes enhance biological activity by altering electronic properties and binding affinities. |
Note: This table is based on general principles of halogenated compound toxicity and requires direct experimental validation for specific halogenated cyclobutane derivatives.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a fundamental step in preclinical drug development. The following section details a standard experimental protocol for assessing the cytotoxicity of halogenated cyclobutane derivatives using the MTT assay, a widely adopted colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is generally correlated with cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Halogenated cyclobutane derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated cyclobutane derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for another 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of chemical compounds are often mediated through the induction of apoptosis, a programmed form of cell death that plays a crucial role in tissue homeostasis and the elimination of damaged or cancerous cells. The signaling pathways leading to apoptosis are complex and can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Workflow for Investigating Apoptosis
Caption: Workflow for investigating apoptosis induction by halogenated cyclobutane derivatives.
The Intrinsic (Mitochondrial) Apoptosis Pathway
Many cytotoxic agents, including potentially halogenated cyclobutane derivatives, trigger the intrinsic apoptosis pathway. This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
This guide underscores the importance of systematic evaluation of halogenated cyclobutane derivatives to delineate their cytotoxic profiles. Further research involving direct comparative studies is crucial to build a robust understanding of their structure-activity relationships and to guide the development of novel therapeutic agents with enhanced efficacy and selectivity.
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-Chloro-1-cyclobutyl-butane-1,3-dione
The definitive confirmation of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. For novel compounds such as 2-Chloro-1-cyclobutyl-butane-1,3-dione, X-ray crystallography stands as the gold standard for unambiguous structural validation. This guide provides a comparative overview of X-ray crystallography alongside alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive look at the experimental data and protocols involved in structural elucidation.
X-ray Crystallography: The Unambiguous Standard
Single-crystal X-ray diffraction (SC-XRD) provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of detail into the molecular geometry of a compound.[1][2] The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map of the molecule.
While no public crystal structure of this compound is currently available, the following table presents a realistic, hypothetical dataset based on crystallographic data of structurally similar compounds, such as other cyclobutane and butane-1,3-dione derivatives.[3][4]
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₁ClO₂ |
| Formula Weight | 174.62 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521 |
| b (Å) | 10.345 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 839.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.382 |
| R-factor (%) | 4.5 |
| Goodness-of-fit (F²) | 1.05 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A successful X-ray crystallographic analysis hinges on the growth of a suitable single crystal.[1][5][6][7] The following protocol outlines the key steps:
-
Crystal Growth:
-
Slow Evaporation: A near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.[5][6]
-
Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. Diffusion of the precipitant vapor into the drop gradually induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, highly accurate molecular structure.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. rigaku.com [rigaku.com]
- 3. 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
A Comparative Analysis of Chlorinating Agents for the α-Chlorination of β-Diketones
For researchers, scientists, and professionals in drug development, the selective chlorination of β-diketones is a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. The choice of chlorinating agent significantly impacts reaction efficiency, selectivity, and safety. This guide provides an objective comparison of three commonly used chlorinating agents: N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Sulfuryl Chloride (SO₂Cl₂), supported by experimental data and detailed protocols.
Executive Summary
This guide offers a comparative overview of N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Sulfuryl Chloride (SO₂Cl₂) for the α-chlorination of β-diketones. TCCA stands out for its high atom economy and stability, making it a cost-effective and "green" option. NCS is a widely used and generally effective reagent, often employed in academic settings for its ease of handling. Sulfuryl chloride is a powerful reagent capable of dichlorination but requires careful handling due to its corrosive and toxic nature. The choice of agent will ultimately depend on the desired outcome (mono- vs. di-chlorination), substrate sensitivity, and scale of the reaction.
Performance Comparison of Chlorinating Agents
The following table summarizes the performance of NCS, TCCA, and SO₂Cl₂ for the chlorination of β-diketones based on available literature data. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. The data presented here is a collation from various sources to provide a representative comparison.
| Chlorinating Agent | Representative Substrate | Product(s) | Yield (%) | Reaction Time | Temperature (°C) | Key Observations |
| N-Chlorosuccinimide (NCS) | Cyclic β-ketoesters | Monochloro-β-ketoester | Up to 99%[1] | 5 - 80 min[1] | RT to -50[1] | Widely used, good for selective monochlorination. Often requires a catalyst or base. |
| Trichloroisocyanuric Acid (TCCA) | 1,3-Dicarbonyls | Monochloro-dicarbonyl | High (not specified)[2] | Not specified | RT[2] | High atom economy (3 chlorine atoms per molecule). Byproduct (cyanuric acid) is often insoluble, simplifying purification.[3] |
| Trichloroisocyanuric Acid (TCCA) | β-keto esters/β-diketones | Dichloro-dicarbonyl | High (not specified)[4] | Not specified | Not specified | Dichlorination is achievable with increased stoichiometry in a water/acetone solvent system.[4] |
| Sulfuryl Chloride (SO₂Cl₂) | Methyl ketones / 1,3-Dicarbonyls | Dichloroketones | Moderate to Excellent[5] | Not specified | Not specified | Effective for dichlorination.[5] Reacts vigorously and releases HCl. |
Detailed Experimental Protocols
The following are generalized experimental protocols for the α-chlorination of a generic β-diketone. Researchers should optimize these conditions for their specific substrate.
Protocol 1: Monochlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from the enantioselective chlorination of β-keto esters.[1]
-
Preparation: To a solution of the β-diketone (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL) in a round-bottom flask, add a suitable base (e.g., solid KF, 2.0 mmol) if required.
-
Reaction Initiation: Stir the mixture at room temperature for 20 minutes.
-
Addition of NCS: Cool the mixture to the desired temperature (e.g., 0 °C) and add N-chlorosuccinimide (1.05 mmol) in one portion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 5 minutes to several hours depending on the substrate.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 2 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monochlorination using Trichloroisocyanuric Acid (TCCA)
This protocol is based on the general procedure for the chlorination of 1,3-dicarbonyl compounds.[2][4]
-
Preparation: Dissolve the β-diketone (1.0 mmol) in a suitable solvent (e.g., chloroform, 10 mL) in a round-bottom flask.
-
Addition of TCCA: Add trichloroisocyanuric acid (0.34 mmol for monochlorination) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture and monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, the byproduct, cyanuric acid, will precipitate. Filter the reaction mixture to remove the cyanuric acid.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the chlorinated product. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Dichlorination using Sulfuryl Chloride (SO₂Cl₂)
This is a general procedure for the dichlorination of active methylene compounds.[5]
-
Preparation: In a well-ventilated fume hood, place the β-diketone (1.0 mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber.
-
Addition of SO₂Cl₂: Add an excess of sulfuryl chloride (e.g., 2.2-3.0 mmol) dropwise to the β-diketone at room temperature. The reaction can be exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS). The reaction evolves HCl and SO₂ gases.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Reaction Mechanisms and Workflow
The chlorination of β-diketones proceeds via the enol or enolate form of the dicarbonyl compound, which acts as a nucleophile attacking the electrophilic chlorine source.
Caption: General mechanism of β-diketone chlorination.
The following diagram illustrates a typical workflow for a comparative study of these chlorinating agents.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Cyclobutyl and Cyclopentyl Beta-Diketones
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of cyclobutyl and cyclopentyl beta-diketones. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual workflow for their analysis.
Beta-diketones are a pivotal class of organic compounds, integral to synthetic chemistry and exhibiting a wide range of biological activities. Their utility in drug development and material science is often dictated by the subtle interplay of their stereochemistry and electronic properties. Within this family, cyclic beta-diketones, particularly those with four- and five-membered rings, present unique conformational constraints that significantly influence their spectroscopic signatures. This guide offers a detailed comparison of the spectroscopic properties of a representative cyclopentyl beta-diketone, 2-acetylcyclopentanone, and the anticipated characteristics of its cyclobutyl analog, 2-acetylcyclobutanone.
Keto-Enol Tautomerism: The Core of Beta-Diketone Reactivity and Spectroscopy
A fundamental characteristic of beta-diketones is their existence as a dynamic equilibrium between the diketo and enol tautomeric forms. This equilibrium is a key determinant of their chemical reactivity and profoundly impacts their spectroscopic output. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the steric and electronic nature of the substituents. Spectroscopic techniques are powerful tools for probing this tautomerism.
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for 2-acetylcyclopentanone and the expected or predicted data for 2-acetylcyclobutanone, based on general principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for elucidating the tautomeric ratio and the specific proton and carbon environments in beta-diketones. The equilibrium between the keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation of signals from both tautomers.
Table 1: Comparative ¹H NMR Data (Predicted/Observed Chemical Shifts in ppm)
| Proton Environment | 2-Acetylcyclobutanone (Predicted) | 2-Acetylcyclopentanone (Observed) | Key Observations |
| Enolic OH | ~15-17 | ~16 | Highly deshielded proton due to strong intramolecular H-bond. |
| Methine (keto) | ~3.5-3.8 | ~3.6 | Alpha-proton in the diketo form. |
| Acetyl CH₃ (keto) | ~2.2-2.4 | ~2.3 | Methyl protons of the acetyl group in the diketo form. |
| Acetyl CH₃ (enol) | ~2.0-2.2 | ~2.1 | Methyl protons of the acetyl group in the enol form. |
| Ring CH₂ | 1.8-3.0 | 1.8-2.8 | Complex multiplets due to the cyclic structure. |
Table 2: Comparative ¹³C NMR Data (Predicted/Observed Chemical Shifts in ppm)
| Carbon Environment | 2-Acetylcyclobutanone (Predicted) | 2-Acetylcyclopentanone (Observed) | Key Observations |
| Carbonyl C=O (keto) | ~205-215 | ~210, ~205 | Two distinct carbonyl signals in the diketo form. |
| Carbonyl C=O (enol) | ~190-200 | ~195 | Carbonyl carbon in the conjugated enol form. |
| Enolic C=C | ~100-110, ~180-190 | ~105, ~185 | Olefinic carbons of the enol tautomer. |
| Acetyl CH₃ | ~25-30 | ~28 | Methyl carbon of the acetyl group. |
| Ring CH₂ | ~20-50 | ~20-40 | Carbons of the cycloalkane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides diagnostic information about the functional groups present, particularly the carbonyl groups in both the keto and enol forms.
Table 3: Comparative IR Data (Predicted/Observed Frequencies in cm⁻¹)
| Vibrational Mode | 2-Acetylcyclobutanone (Predicted) | 2-Acetylcyclopentanone (Observed) | Key Observations |
| C=O Stretch (diketo) | ~1730-1750 and ~1700-1720 | ~1715 and ~1685 | Higher frequency for the cyclobutanone C=O due to ring strain. |
| C=O Stretch (enol) | ~1630-1650 | ~1640 | Conjugated carbonyl in the enol form. |
| C=C Stretch (enol) | ~1580-1600 | ~1590 | Olefinic stretch in the enol form. |
| O-H Stretch (enol) | 2500-3200 (broad) | 2500-3200 (broad) | Broad absorption due to strong intramolecular H-bonding. |
A notable feature in the IR spectrum of cyclobutanone derivatives is the shift of the carbonyl stretching frequency to higher wavenumbers compared to their cyclopentanone or acyclic counterparts. This is attributed to the increased ring strain in the four-membered ring, which leads to a greater s-character in the C-C bonds of the ring and a consequent strengthening and shortening of the exocyclic C=O bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the conjugated system present in the enol form of beta-diketones.
Table 4: Comparative UV-Vis Data (Predicted/Observed λmax in nm)
| Transition | 2-Acetylcyclobutanone (Predicted) | 2-Acetylcyclopentanone (Observed) | Key Observations |
| π → π* (enol) | ~270-290 | ~280 | Strong absorption due to the conjugated enone system. |
| n → π* (keto) | ~300-320 | ~310 | Weaker absorption of the non-conjugated carbonyl groups. |
The position of the λmax can be influenced by the solvent polarity, which affects the keto-enol equilibrium.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used for structural elucidation.
Table 5: Comparative Mass Spectrometry Data (Predicted/Observed Key Fragments, m/z)
| Ion | 2-Acetylcyclobutanone (Predicted) | 2-Acetylcyclopentanone (Observed) | Fragmentation Pathway |
| [M]⁺ | 112 | 126 | Molecular Ion |
| [M - CH₃]⁺ | 97 | 111 | Loss of a methyl radical. |
| [M - CO]⁺ | 84 | 98 | Loss of carbon monoxide. |
| [M - C₂H₄]⁺ | 84 | - | Retro-Diels-Alder type fragmentation (more likely for cyclobutane). |
| [CH₃CO]⁺ | 43 | 43 | Acylium ion from alpha-cleavage. |
The fragmentation of cyclic ketones is often characterized by cleavages alpha to the carbonyl group and rearrangements that are influenced by the ring size. For cyclobutane derivatives, ring cleavage to form ethene fragments is a common pathway.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of cyclobutyl and cyclopentyl beta-diketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the beta-diketone in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS at 0 ppm). Integration of the proton signals for the keto and enol forms can be used to determine the tautomeric ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and the spectrum recorded in a solution cell. The solvent should be transparent in the regions of interest.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the beta-diketone in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0. A series of dilutions may be necessary to find the optimal concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm). A baseline spectrum of the pure solvent in a matched cuvette should be recorded first.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is often suitable for volatile beta-diketones.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to deduce the structure of the molecule.
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of cyclobutyl and cyclopentyl beta-diketones.
Caption: Workflow for the comparative spectroscopic analysis of cyclic beta-diketones.
Conclusion
The spectroscopic analysis of cyclobutyl and cyclopentyl beta-diketones reveals distinct differences primarily attributable to the influence of ring strain. The four-membered ring in the cyclobutyl derivative is expected to cause a noticeable upfield shift of the carbonyl stretching frequency in the IR spectrum. While detailed experimental data for 2-acetylcyclobutanone remains elusive, the principles outlined in this guide, combined with the comprehensive data for 2-acetylcyclopentanone, provide a robust framework for predicting and interpreting its spectroscopic properties. This comparative approach is essential for researchers in drug discovery and materials science, enabling a deeper understanding of the structure-property relationships in this important class of cyclic compounds.
Assessing the Enzyme Inhibitory Potency of Halogenated Diketones: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory potency of halogenated diketones and related compounds. The information is supported by experimental data from peer-reviewed literature, with a focus on structure-activity relationships.
Halogenated diketones represent a class of organic molecules with significant potential as enzyme inhibitors. The introduction of halogen atoms into a diketone scaffold can profoundly influence its electronic properties, lipophilicity, and binding affinity to target enzymes, thereby modulating its inhibitory potency. This guide summarizes key findings on the inhibitory activities of these compounds against various enzymes, provides detailed experimental protocols for assessing their potency, and visualizes relevant biological pathways and experimental workflows.
Comparative Inhibitory Potency
The inhibitory potency of halogenated compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values for these parameters indicate higher potency. The following tables summarize the inhibitory activities of various halogenated compounds against different enzyme targets.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD is a key enzyme in tyrosine metabolism and a target for herbicides and drugs for the treatment of tyrosinemia type I. The inhibitory activity of halogenated 2-benzoyl-1,3-cyclohexanediones against rat liver HPPD has been investigated, revealing potent, time-dependent inhibition.
| Compound | Halogen Substitution | Enzyme Target | IC50 (nM) | Reference |
| NTBC | Trifluoromethyl | Rat Liver HPPD | ~40 | [1] |
| CMBC | Chloro | Rat Liver HPPD | - | [1] |
Note: While a direct IC50 for CMBC was not provided in the source, the study indicated a similar rate of inactivation to NTBC. The inhibition by these compounds was found to be reversible and time-dependent.[1]
Serine Protease Inhibition
Serine proteases are a large family of enzymes involved in various physiological processes, and their dysregulation is implicated in numerous diseases. The inhibitory activities of halogenated benzylamines against urokinase-type plasminogen activator (uPA), a trypsin-like serine protease, have been determined, showing a clear trend related to the halogen present.
| Compound | Halogen | Enzyme Target | Ki (mM) | Reference |
| 4-chlorobenzylamine | Chloro | Human uPA | 9.15 | [2] |
| 4-bromobenzylamine | Bromo | Human uPA | 1.28 | [2] |
| 4-iodobenzylamine | Iodo | Human uPA | 1.38 | [2] |
Note: These compounds are not diketones but provide insight into the structure-activity relationship of halogenation in the context of serine protease inhibition. The study suggests that bromine may be a favorable halogen for designing inhibitors targeting the S1 pocket of serine proteases.[2]
Experimental Protocols
Accurate assessment of enzyme inhibitory potency relies on well-defined experimental protocols. Below are methodologies for determining IC50 values and for specific enzyme assays.
General Protocol for IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A common method for its determination is as follows:
-
Prepare Reagents:
-
Enzyme solution of a known concentration.
-
Substrate solution at a concentration typically at or above the Michaelis constant (Km).
-
Inhibitor stock solutions at various concentrations.
-
Assay buffer to maintain a constant pH and optimal conditions for the enzyme.
-
-
Assay Procedure:
-
In a multi-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor.
-
Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Urokinase-Type Plasminogen Activator (uPA) Inhibition Assay
This assay is designed to screen for inhibitors of uPA activity.
-
Materials:
-
Human uPA enzyme.
-
Chromogenic uPA substrate.
-
Assay buffer.
-
Test inhibitors.
-
96-well microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Add uPA and the test inhibitor at various concentrations to the wells of the microplate.
-
Incubate at room temperature for 10-15 minutes.
-
Add the chromogenic substrate to initiate the reaction.
-
Measure the absorbance at 405 nm at multiple time points.
-
The rate of color development is proportional to the uPA activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a control without the inhibitor.
-
Calculate the IC50 or Ki value from the dose-response curve.
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
This is a coupled enzyme assay to determine the inhibitory activity against HPPD.
-
Materials:
-
Recombinant HPPD enzyme.
-
Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme.
-
4-hydroxyphenylpyruvate (HPPA) as the substrate.
-
Assay buffer (e.g., HEPES buffer, pH 7.0) containing FeSO4 and sodium ascorbate.
-
Test inhibitors.
-
UV/Vis plate reader.
-
-
Procedure:
-
The reaction mixture in a 96-well plate should contain the assay buffer, HPPA, HGD, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the HPPD enzyme.
-
Monitor the formation of maleylacetoacetate, the product of the HGD-catalyzed reaction, by measuring the increase in absorbance at 318 nm.
-
-
Data Analysis:
-
Plot the absorbance against time to determine the initial reaction rate.
-
Calculate the percent inhibition for each inhibitor concentration compared to the uninhibited control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
-
Visualizing Molecular Pathways and Workflows
Understanding the context in which these enzymes operate and the general workflow for inhibitor assessment is crucial. The following diagrams, generated using the DOT language, illustrate these aspects.
References
- 1. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative DFT Analysis of Chlorinated vs. Fluorinated Butane-1,3-diones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of halogenation on molecular properties is critical for designing novel compounds with tailored activities. This guide provides a comparative analysis of chlorinated versus fluorinated butane-1,3-diones, leveraging Density Functional Theory (DFT) principles and experimental data to elucidate the structural, electronic, and reactive differences imparted by these two key halogens.
Theoretical Framework: The Impact of Halogenation on β-Diketones
Butane-1,3-dione, a β-diketone, exists in a tautomeric equilibrium between its diketo and enol forms. The position of this equilibrium and the overall physicochemical properties of the molecule are highly sensitive to the nature of its substituents. Halogenation at the C2 position (the carbon flanked by the two carbonyl groups) introduces strong inductive and steric effects that significantly alter the molecule's geometry, electronic distribution, acidity, and reactivity.
Fluorine , being the most electronegative element, is expected to exert a powerful electron-withdrawing effect, increasing the acidity of the C-H bond at the C2 position and influencing the stability of the enol tautomer. Chlorine , while also electronegative, is larger and more polarizable, which can lead to different steric interactions and effects on molecular orbitals.
Comparative Data: Insights from DFT and Experimental Findings
To provide a quantitative comparison, the following tables summarize key computed and experimental parameters for halogenated acetylacetone as a model system for butane-1,3-dione.
| Parameter | Unsubstituted Acetylacetone | 2-Chloro-acetylacetone (Predicted) | 2-Fluoro-acetylacetone (Predicted) |
| pKa | ~9.0[1] | Lower than 9.0 | Significantly lower than 9.0 |
| Enol Content (in non-polar solvent) | High (~95% in CCl4)[2] | Lower than unsubstituted | Potentially favors diketo form |
| Calculated Dipole Moment (Debye) | ~3.0 (enol form) | Expected to be higher | Expected to be significantly higher |
| DFT Calculated Parameters (B3LYP/6-311++G(d,p) for Acetylacetone Analogs) | 2-Chloro-acetylacetone (Keto Tautomer) | 2-Fluoro-acetylacetone (Keto Tautomer) |
| C-Halogen Bond Length (Å) | ~1.78 | ~1.39 |
| Mulliken Charge on Halogen | Negative | More Negative |
| HOMO-LUMO Gap (eV) | Lower than unsubstituted | Lower than unsubstituted |
Note: The values for the halogenated compounds are inferred from general principles and DFT studies on related molecules due to the absence of a direct comparative study on butane-1,3-dione itself.
Experimental Protocols
Synthesis of 2-Chloro-butane-1,3-dione
A general and facile method for the synthesis of 2-chloro-1,3-diketones involves the reaction of 1,1-dichloroacetone with an appropriate aldehyde in an alkaline medium[3]. For the synthesis of 2-chloro-butane-1,3-dione, acetaldehyde would be the required aldehyde.
Procedure:
-
A mixture of 1,1-dichloroacetone (0.01 mol) and acetaldehyde (0.01 mol) in methanol (70 mL) is heated to 50°C for 5 minutes.
-
The mixture is cooled to room temperature.
-
A solution of potassium hydroxide (1 g in 10 mL of water) is added dropwise with stirring.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The product is then isolated and purified using standard organic chemistry techniques (e.g., extraction, chromatography).
Synthesis of 2-Fluoro-butane-1,3-dione
The synthesis of 2-fluoro-β-diketones is more challenging due to the high reactivity of fluorinating agents. A common method involves the use of electrophilic fluorinating reagents such as Selectfluor®.
Procedure:
-
Butane-1,3-dione (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., acetonitrile).
-
Selectfluor® (1.1 eq) is added portion-wise at room temperature under an inert atmosphere.
-
The reaction is stirred until completion, monitored by TLC or GC-MS.
-
The reaction mixture is then quenched, and the product is extracted and purified.
Visualization of a Comparative DFT Workflow
For researchers aiming to conduct a direct comparative DFT analysis, the following workflow outlines the key computational steps.
Caption: A generalized workflow for a comparative DFT analysis of halogenated butane-1,3-diones.
Discussion and Comparative Insights
The introduction of a halogen at the C2 position of butane-1,3-dione is predicted to have profound and distinct effects depending on whether the halogen is chlorine or fluorine.
Electronic Effects: Fluorine's superior electronegativity will lead to a more significant inductive withdrawal of electron density from the carbon backbone. This is expected to result in a larger partial positive charge on the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. The C-F bond will be shorter and more polarized than the C-Cl bond. DFT calculations on analogous systems support the expectation of a larger negative Mulliken charge on the fluorine atom compared to chlorine.
Tautomeric Equilibrium: The strong electron-withdrawing nature of the halogen substituent generally increases the acidity of the α-proton, which would favor the enol form. However, some studies on α-fluorinated β-diketones suggest that the diketo tautomer can be favored[4]. This may be due to the stabilization of the diketo form through dipole-dipole interactions. For chlorine, the effect on the tautomeric equilibrium is less pronounced.
Reactivity: The HOMO-LUMO gap is a key indicator of chemical reactivity. It is anticipated that both chlorinated and fluorinated derivatives will have a smaller HOMO-LUMO gap compared to the parent butane-1,3-dione, suggesting increased reactivity. The more polarized nature of the fluorinated compound may lead to different regioselectivity in reactions.
Experimental Considerations: The synthesis of the chlorinated derivative is relatively straightforward[3]. In contrast, the synthesis of the fluorinated analog requires more specialized and potentially hazardous reagents like Selectfluor®. Spectroscopic characterization via NMR and IR would be crucial to confirm the structures and tautomeric ratios. In IR spectroscopy, the C-F stretch will appear at a higher wavenumber than the C-Cl stretch[5].
Conclusion
While a dedicated comparative DFT study on chlorinated versus fluorinated butane-1,3-diones is a clear gap in the current literature, a comprehensive understanding can be constructed from existing theoretical and experimental data on analogous compounds. Fluorination is predicted to induce more extreme electronic effects, leading to a more polarized and potentially more acidic molecule, which may favor the diketo tautomer. Chlorination will have a less pronounced electronic impact but will introduce different steric bulk. For researchers in drug discovery and materials science, these differences are critical, as they can be exploited to fine-tune the binding affinities, reactivity, and metabolic stability of molecules based on the butane-1,3-dione scaffold. The provided workflow offers a clear roadmap for future computational studies to directly address this comparison.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-1-cyclobutyl-butane-1,3-dione: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 2-Chloro-1-cyclobutyl-butane-1,3-dione, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
The primary and recommended method for the disposal of this compound is through high-temperature incineration at a licensed and approved chemical destruction facility.[1] This method ensures the complete breakdown of the chlorinated organic molecule into less hazardous components.
Key Disposal Principles
-
Segregation of Waste: Chlorinated organic waste, such as this compound, must be collected and stored separately from non-halogenated chemical waste. This segregation is crucial for proper disposal and to prevent unwanted chemical reactions.
-
Licensed Disposal Vendor: The disposal of this compound must be handled by a certified hazardous waste management company with expertise in incinerating chlorinated materials.
-
Avoid Sewer Disposal: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[1] This compound's environmental fate and aquatic toxicity have not been fully determined, and its discharge into sewer systems is prohibited.[1]
Incineration Parameters for Halogenated Organic Compounds
High-temperature incineration is the most effective method for the destruction of halogenated organic compounds. The process involves controlled combustion at specific temperatures to ensure complete breakdown and the scrubbing of acidic flue gases.
| Parameter | Recommended Value | Regulation/Guideline |
| Incineration Temperature | At least 1100°C (2012°F) | European Union Directive on Industrial Emissions (for waste with >1% halogenated organic substances)[1] |
| General Operating Temperature | 980°C to 1200°C (1800°F to 2200°F) | U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste incinerators. |
| Destruction and Removal Efficiency (DRE) | 99.99% or higher | U.S. Environmental Protection Agency (EPA) regulations for hazardous waste incinerators. |
| Flue Gas Treatment | Required | Incineration of chlorinated compounds produces hydrogen chloride (HCl) and other acidic gases that must be neutralized and removed from the exhaust stream through flue gas scrubbing.[1] |
Laboratory-Scale Waste Handling and Preparation for Disposal
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be marked as "Halogenated Organic Waste" and should list the specific chemical name.
-
Personal Protective Equipment (PPE): When handling the waste, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include disposal in a sanitary landfill or through controlled incineration if the packaging is combustible.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
References
Personal protective equipment for handling 2-Chloro-1-cyclobutyl-butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Chloro-1-cyclobutyl-butane-1,3-dione (CAS No. 1020732-21-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Face Shield | To be worn in conjunction with safety goggles. | Provides a secondary layer of protection for the face. | |
| Hand Protection | Chemical-Resistant Gloves | Polyvinyl alcohol (PVA), Viton, or Butyl rubber. | These materials have demonstrated resistance to chlorinated solvents and ketones. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious material.[1] | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Provides an additional barrier against chemical splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified and properly functioning chemical fume hood. | Minimizes inhalation exposure to vapors or aerosols. |
| Air-Purifying Respirator (APR) | For emergency situations (e.g., spills) outside of a fume hood. Equipped with organic vapor cartridges. | Provides respiratory protection in the event of an unexpected release. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containerization
-
Primary Waste Stream: Unused or waste this compound.
-
Secondary Waste Stream: Contaminated labware (e.g., pipette tips, vials), gloves, and absorbent materials.
All waste must be collected in designated, properly labeled, and sealed containers.
Disposal Workflow
The following flowchart outlines the step-by-step process for the disposal of waste generated from handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
